molecular formula C20H32N2O B122538 JNJ-5207852 CAS No. 398473-34-2

JNJ-5207852

Cat. No.: B122538
CAS No.: 398473-34-2
M. Wt: 316.5 g/mol
InChI Key: PTKHFRNHJULJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Piperidinopropoxy)benzyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a distinct molecular framework with two piperidine units. Its structure classifies it among piperidine derivatives, which are privileged scaffolds in drug discovery due to their three-dimensional nature and ability to impart favorable medicinal properties . The N-benzyl piperidine motif, a key structural element within this compound, is frequently employed as a versatile building block to fine-tune efficacy and physicochemical properties during the development of bioactive molecules . This motif is known to provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and selectivity . Piperidine derivatives are foundational structures in more than twenty classes of pharmaceuticals and are extensively used in the synthesis of compounds targeting a range of therapeutic areas . Research into related piperidine-based compounds has demonstrated their potential in modulating various biological targets, including sigma receptors and cholinesterases, which are relevant for neurological and cognitive disorders . The compound serves as a valuable intermediate for researchers developing novel synthetic routes and exploring new chemical space for potential therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHFRNHJULJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377579
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

398473-34-2
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398473-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-5207852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icotrokinra (also known as JNJ-77242113 and JNJ-2113) is an investigational, first-in-class, orally administered peptide designed as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2] Developed to treat various immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease, Icotrokinra represents a novel therapeutic approach by specifically targeting a key cytokine pathway implicated in the pathophysiology of these conditions.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of Icotrokinra, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic rationale.

Core Mechanism of Action: Selective IL-23 Receptor Antagonism

The primary mechanism of action of Icotrokinra is its high-affinity binding to the human IL-23 receptor (IL-23R), which competitively inhibits the binding of the endogenous cytokine IL-23.[6][7] This blockade of the IL-23/IL-23R interaction is the critical initiating step that prevents the subsequent inflammatory cascade. A key feature of Icotrokinra is its high selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[4][6] This selectivity is crucial as both IL-12 and IL-23 share a common subunit (p40) and receptor subunit (IL-12Rβ1), but their distinct functions are mediated by the specific p19 subunit for IL-23 and the p35 subunit for IL-12. By specifically targeting the IL-23R, Icotrokinra avoids the broader immunosuppressive effects that might arise from inhibiting IL-12 signaling.

Molecular and Cellular Consequences of IL-23R Blockade

The binding of IL-23 to its receptor on immune cells, particularly T helper 17 (Th17) cells and other innate lymphoid cells, activates the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this involves the phosphorylation of JAK2 and Tyrosine Kinase 2 (TYK2), leading to the phosphorylation and activation of STAT3.[6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][8]

Icotrokinra, by preventing the initial IL-23 binding, effectively halts this entire downstream signaling cascade. The direct consequences of this blockade are:

  • Inhibition of STAT3 Phosphorylation: Icotrokinra potently inhibits IL-23-induced phosphorylation of STAT3 in human peripheral blood mononuclear cells (PBMCs).[4][6]

  • Suppression of Pro-inflammatory Cytokine Production: The reduction in STAT3 activation leads to a significant decrease in the production and release of key inflammatory mediators such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][6]

  • Modulation of Th17 Cell Activity: The IL-23 pathway is critical for the maintenance and expansion of pathogenic Th17 cells. By blocking this pathway, Icotrokinra is thought to reduce the activity of these key inflammatory cells.[8]

Quantitative Data Summary

The potency and selectivity of Icotrokinra have been quantified in a series of preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Affinity
ParameterValueCell Type/AssaySource
Binding Affinity (KD) 7.1 pMHuman IL-23R (Surface Plasmon Resonance)[4][6]
IC50 (pSTAT3) 5.6 pMHuman PBMCs[4][6]
IC50 (IFNγ Production) 18.4 pMHuman NK cells[4][6]
IC50 (IFNγ Production) 11 pMWhole blood (Healthy Donors)[4][6]
IC50 (IFNγ Production) 9 pMWhole blood (Psoriasis Patients)[4][6]
Table 2: Preclinical In Vivo Efficacy in Rat Models
ModelEndpointEffective DoseSource
TNBS-induced Colitis Attenuation of disease parameters≥ 0.3 mg/kg/day (oral)[4][6]
IL-23-induced Skin Inflammation Inhibition of skin thickening and IL-17A, IL-17F, IL-22 gene inductionDose-dependent[4][6]
Table 3: Clinical Efficacy in Plaque Psoriasis (FRONTIER 1 Study)
DosePASI 75 Response at Week 16PASI 90 Response at Week 16PASI 100 Response at Week 16Source
Placebo 9%2.3%0%[9][10]
25 mg Once Daily 37%25.6%Not Reported[9][10]
25 mg Twice Daily 51%26.8%Not Reported[9][10]
50 mg Once Daily 58%51.2%Not Reported[9][10]
100 mg Once Daily 65%46.5%Not Reported[9][10]
100 mg Twice Daily 79%59.5%40.5%[9][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Icotrokinra's mechanism of action.

IL-23-induced STAT3 Phosphorylation Assay in Human PBMCs
  • Objective: To determine the potency of Icotrokinra in inhibiting IL-23-induced STAT3 phosphorylation.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Pre-incubation: PBMCs are pre-incubated with varying concentrations of Icotrokinra or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

    • Stimulation: Recombinant human IL-23 is added to the cell suspension to a final concentration known to induce robust STAT3 phosphorylation (e.g., 1 ng/mL) and incubated for a short period (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis and Staining: Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

    • Flow Cytometry: The level of pSTAT3 is quantified using flow cytometry, and the median fluorescence intensity (MFI) is determined for each condition.

    • Data Analysis: The percentage of inhibition of pSTAT3 is calculated relative to the IL-23 stimulated control, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

IL-23-induced IFNγ Production Assay in Human Whole Blood
  • Objective: To measure the inhibitory effect of Icotrokinra on the downstream production of a key pro-inflammatory cytokine.

  • Methodology:

    • Blood Collection: Whole blood is collected from healthy donors or psoriasis patients into heparinized tubes.

    • Pre-incubation: Aliquots of whole blood are pre-incubated with a range of Icotrokinra concentrations or a vehicle control for a defined time (e.g., 1-2 hours) at 37°C.

    • Stimulation: The blood is stimulated with recombinant human IL-23 (e.g., 10 ng/mL) and incubated for an extended period (e.g., 24-48 hours) to allow for cytokine production.

    • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

    • Cytokine Quantification: The concentration of IFNγ in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay.

    • Data Analysis: The IC50 value for the inhibition of IFNγ production is calculated from the dose-response curve.

Rat TNBS-induced Colitis Model
  • Objective: To evaluate the in vivo efficacy of orally administered Icotrokinra in a preclinical model of inflammatory bowel disease.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are used. Colitis is induced by a single intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

    • Dosing: Icotrokinra or a vehicle control is administered orally, typically once or twice daily, starting before or after the induction of colitis and continuing for a set duration (e.g., 7 days).

    • Disease Activity Monitoring: Animals are monitored daily for body weight changes and signs of disease, such as stool consistency and the presence of blood.

    • Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are excised. The colon weight-to-length ratio is determined as a measure of inflammation and edema. Histological analysis of colon tissue sections is performed to assess the degree of inflammation, ulceration, and tissue damage.

    • Data Analysis: The effects of Icotrokinra on the various disease parameters are compared to the vehicle-treated control group.

Rat IL-23-induced Skin Inflammation Model
  • Objective: To assess the systemic pharmacodynamic activity of oral Icotrokinra in a preclinical model of skin inflammation.

  • Methodology:

    • Animal Model: Female Lewis rats are used.

    • Dosing: Rats are pre-treated with oral doses of Icotrokinra or vehicle for a specified number of days (e.g., 3 days).

    • Inflammation Induction: Recombinant rat IL-23 is injected intradermally into the ear to induce a local inflammatory response.

    • Measurement of Inflammation: Ear thickness is measured using a digital caliper before and at various time points after the IL-23 injection. The change in ear thickness is used as a measure of inflammation.

    • Gene Expression Analysis: At the end of the experiment, ear tissue is collected, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokine genes, such as IL-17A, IL-17F, and IL-22.

    • Data Analysis: The inhibitory effect of Icotrokinra on ear swelling and cytokine gene expression is compared to the vehicle-treated group.

Visualizations

Icotrokinra_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds Icotrokinra Icotrokinra Icotrokinra->IL-23R Blocks JAK2 JAK2 IL-23R->JAK2 Activates TYK2 TYK2 IL-23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Activation Nucleus Nucleus pSTAT3->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription (IL-17, IL-22, IFNγ) Inflammation Inflammation Cytokines->Inflammation Drives

Caption: Signaling pathway of IL-23 and the inhibitory mechanism of Icotrokinra.

Experimental_Workflow_pSTAT3 Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Pre_incubate Pre-incubate with Icotrokinra or Vehicle Isolate_PBMCs->Pre_incubate Stimulate Stimulate with Recombinant IL-23 Pre_incubate->Stimulate Fix_Perm_Stain Fix, Permeabilize, and Stain for pSTAT3 Stimulate->Fix_Perm_Stain Flow_Cytometry Analyze by Flow Cytometry Fix_Perm_Stain->Flow_Cytometry Calculate_IC50 Calculate IC50 Flow_Cytometry->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the IL-23-induced pSTAT3 phosphorylation assay.

Conclusion

Icotrokinra (JNJ-77242113) is a highly potent and selective oral peptide antagonist of the IL-23 receptor. Its mechanism of action is centered on the direct blockade of the IL-23 signaling pathway, leading to the inhibition of STAT3 phosphorylation and a subsequent reduction in the production of key pro-inflammatory cytokines. This targeted approach has demonstrated significant efficacy in preclinical models of inflammation and promising clinical results in patients with moderate-to-severe plaque psoriasis. The data gathered to date supports the continued development of Icotrokinra as a potential oral therapy for a range of IL-23-mediated diseases, offering a novel and convenient treatment modality for patients.

References

An In-Depth Technical Guide to the Histamine H3 Receptor Binding Affinity and Functional Profile of JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of JNJ-5207852, a potent and selective histamine H3 receptor (H3R) antagonist. The information herein is curated for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Compound Properties: this compound

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound identified as a high-affinity, selective, and brain-penetrant H3 receptor antagonist.[1] Its neutral antagonist profile suggests it blocks the receptor without affecting its basal activity.[1]

Quantitative Binding Affinity and Functional Data

The following tables summarize the key in vitro binding and functional parameters of this compound, providing a clear comparison of its affinity and potency across different species and receptor subtypes.

Table 1: Histamine H3 Receptor Binding Affinity of this compound

SpeciesReceptorParameterValue (pKi)Reference Compound (Thioperamide) pKi
HumanH3Binding Affinity9.24 ± 0.217.40 ± 0.33
RatH3Binding Affinity8.90 ± 0.178.40 ± 0.20

Data sourced from radioligand binding assays.[1]

Table 2: Functional Antagonism of this compound at the H3 Receptor

SpeciesReceptorParameterValue (pA2)
HumanH3Functional Antagonism9.84
RatH3Functional Antagonism8.94

Data derived from histamine-mediated inhibition of forskolin-induced cAMP accumulation assays. Slopes of the Schild regression analysis were not significantly different from unity, indicative of competitive antagonism.

Table 3: Selectivity Profile of this compound Across Human Histamine Receptors

ReceptorParameterValue (pKi)
H1Binding Affinity<5
H2Binding Affinity<5
H4Binding Affinity<5

This compound demonstrates high selectivity for the H3 receptor, with negligible binding to H1, H2, and H4 receptors.[1] It also showed no significant inhibitory effects at a concentration of 1 µM on a panel of approximately 50 other G-protein-coupled receptors, ion channels, and transporters.[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. As an antagonist, this compound blocks the binding of histamine to the H3R, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Activates JNJ_5207852 This compound JNJ_5207852->H3R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-R-α-methylhistamine) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate IC50 and Ki values using Cheng-Prusoff equation Count->Analyze ExVivo_Autoradiography_Workflow cluster_invivo In Vivo Administration cluster_tissue_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging_analysis Imaging & Analysis Administer Administer this compound or vehicle to animals (e.g., rats, mice) Sacrifice Sacrifice animals at a specific time point Administer->Sacrifice Extract_Brain Rapidly extract and freeze the brain Sacrifice->Extract_Brain Section_Brain Cut thin brain sections using a cryostat Extract_Brain->Section_Brain Incubate_Radioligand Incubate brain sections with H3R radioligand (e.g., [3H]-R-α-methylhistamine) Section_Brain->Incubate_Radioligand Wash_Sections Wash sections to remove unbound radioligand Incubate_Radioligand->Wash_Sections Expose_Film Expose sections to a phosphor screen or film Wash_Sections->Expose_Film Quantify_Signal Quantify the autoradiographic signal in specific brain regions Expose_Film->Quantify_Signal Calculate_Occupancy Calculate receptor occupancy as the percentage reduction in radioligand binding Quantify_Signal->Calculate_Occupancy

References

The Pharmacology of JNJ-5207852: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, playing a crucial role in regulating the sleep-wake cycle, cognition, and other neurological processes.[2] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, leading to its characteristic wake-promoting effects.[1][3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the histamine H3 receptor. This section details its binding affinity and its in vivo effects on the sleep-wake cycle.

Receptor Binding Affinity

This compound exhibits high affinity for both rat and human histamine H3 receptors. Notably, its affinity for the human H3 receptor is significantly higher than that of the reference antagonist, thioperamide.[1] The compound is highly selective for the H3 receptor, showing negligible binding to other histamine receptor subtypes (H1, H2, and H4) and a wide range of other G-protein-coupled receptors and ion channels at a concentration of 1 μM.[1]

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

ParameterRat H3 ReceptorHuman H3 Receptor
pKi8.90 ± 0.179.24 ± 0.21
In Vivo Pharmacodynamic Effects: Wakefulness and Sleep Architecture

Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][4] These effects are directly mediated by the H3 receptor, as they are absent in H3 receptor knockout mice.[1] Importantly, the wake-promoting effects are not associated with hypermotility, and there is no evidence of rebound hypersomnolence.[1][4]

Table 2: In Vivo Effects of this compound on Sleep and Wakefulness [1]

SpeciesDose (s.c.)Effect on WakefulnessEffect on Slow-Wave SleepEffect on REM Sleep
Rat1-10 mg/kgIncreased time spent awakeDecreasedDecreased
Mouse10 mg/kgIncreased wakefulness (+143% in hours 1-2)DecreasedDecreased

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including good oral absorption and significant brain penetration. This section summarizes the key pharmacokinetic parameters observed in preclinical studies.

Absorption, Distribution, and Elimination

Following oral administration in rats, this compound is well-absorbed. The compound exhibits a moderately fast absorption profile and a slow elimination phase.[1] A notable feature of this compound is its extensive brain penetration and retention, which is crucial for its central nervous system activity.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Male and Female Average) [1]

Route of AdministrationDoseTmax (h)Half-life (t½) (h)Brain Concentration at 24h (ng/mL)
Oral30 mg/kg4.2515.76016
Intraperitoneal (i.p.)10 mg/kg-16.652289.5

Note: More detailed pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for replicating and building upon these findings.

In Vitro Receptor Binding Assay (Scatchard Analysis)

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [³H]-JNJ-5207852) to the histamine H3 receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.

    • For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled H3 receptor ligand (e.g., histamine) to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Construct a Scatchard plot by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.

    • The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting line, and the maximum binding capacity (Bmax) is the x-intercept.[5]

Scatchard_Analysis_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend Pellet prep3->prep4 assay1 Incubate Membranes with Radiolabeled Ligand prep4->assay1 assay2 Incubate with Excess Unlabeled Ligand (Non-specific Binding) prep4->assay2 sep1 Rapid Filtration assay1->sep1 assay2->sep1 analysis1 Quantify Radioactivity sep1->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Construct Scatchard Plot analysis2->analysis3 analysis4 Determine Kd and Bmax analysis3->analysis4

Scatchard Analysis Workflow
Ex Vivo Receptor Occupancy Assay (Autoradiography)

Objective: To determine the in vivo occupancy of histamine H3 receptors by this compound after peripheral administration.

Protocol:

  • Animal Dosing:

    • Administer this compound or vehicle to a group of animals (e.g., mice) via the desired route (e.g., subcutaneous).

  • Tissue Collection:

    • At a specific time point after dosing, euthanize the animals and rapidly excise the brains.

    • Freeze the brains immediately in isopentane cooled with dry ice.

  • Cryosectioning:

    • Mount the frozen brains onto a cryostat chuck.

    • Cut thin coronal or sagittal sections (e.g., 20 µm) of the brain and thaw-mount them onto microscope slides.

  • Autoradiographic Labeling:

    • Incubate the brain sections with a solution containing a radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine).[6]

    • Include a set of slides incubated with the radioligand plus an excess of a non-labeled H3 antagonist to determine non-specific binding.

  • Washing and Drying:

    • Wash the slides in buffer to remove unbound radioligand.

    • Dry the slides rapidly.

  • Imaging:

    • Expose the labeled brain sections to a phosphor imaging plate or autoradiographic film.

  • Data Analysis:

    • Quantify the density of the autoradiographic signal in specific brain regions using image analysis software.

    • Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.[6]

ExVivo_Autoradiography_Workflow cluster_animal In Vivo Phase cluster_tissue Tissue Processing cluster_labeling Autoradiographic Labeling cluster_analysis Imaging and Analysis animal1 Administer this compound or Vehicle animal2 Euthanize and Collect Brains animal1->animal2 tissue1 Freeze Brains animal2->tissue1 tissue2 Cryosectioning tissue1->tissue2 labeling1 Incubate with Radiolabeled Ligand tissue2->labeling1 labeling2 Wash and Dry labeling1->labeling2 analysis1 Expose to Film/ Phosphor Imager labeling2->analysis1 analysis2 Quantify Signal Density analysis1->analysis2 analysis3 Calculate Receptor Occupancy analysis2->analysis3

Ex Vivo Autoradiography Workflow

Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the inhibitory effects of histamine on neurotransmitter release.

H3_Signaling_Pathway cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Activates JNJ This compound JNJ->H3R Blocks ATP ATP PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits

Histamine H3 Receptor Signaling Pathway

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with a clear wake-promoting profile in preclinical models. Its favorable pharmacokinetic properties, including good oral absorption and brain penetration, make it a valuable tool for investigating the role of the histaminergic system in various neurological functions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research and development efforts in this area.

References

An In-depth Technical Guide to JNJ-42165279: A Selective FAAH Inhibitor for Cognitive and Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The primary focus of this document is to furnish researchers and drug development professionals with detailed preclinical and clinical data, experimental methodologies, and an understanding of the compound's mechanism of action, particularly in the context of cognitive enhancement and neurological therapeutics.

Core Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling lipids in both the central nervous system and the periphery.[1][5] This enhancement of endogenous cannabinoid signaling is the foundation of its therapeutic potential in a range of neurological and psychiatric conditions.[5][6] The likely source of AEA's analgesic and anxiolytic pharmacology is its agonism of the cannabinoid receptor CB1.[7]

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_pool Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_pool->FAAH Hydrolysis CB1R Cannabinoid Receptor 1 (CB1R) AEA_pool->CB1R Binding & Activation Degradation Degradation Products (Arachidonic Acid, Ethanolamine) FAAH->Degradation Signaling Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1R->Signaling JNJ_42165279 JNJ-42165279 JNJ_42165279->FAAH Inhibition

Diagram 1: Mechanism of Action of JNJ-42165279.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of JNJ-42165279.

Table 1: In Vitro and In Vivo Potency
ParameterSpeciesValueReference
IC50 Human FAAH70 ± 8 nM[1]
IC50 Rat FAAH313 ± 28 nM[1]
ED90 (Neuropathic Pain Model) Rat22 mg/kg[1]
Table 2: Pharmacokinetic Profile in Rats (Oral Administration)
DoseParameterValueTime PointReference
20 mg/kgPlasma Cmax 4.2 µM1 hour[1][7]
20 mg/kgBrain Cmax 6.3 µM1 hour[7]
20 mg/kgPlasma Concentration ~130 nM8 hours[1][7]
20 mg/kgBrain Concentration ~167 nM8 hours[7]
Table 3: Pharmacodynamic Effects in Humans
Study PopulationDoseParameterFold Increase (vs. Placebo/Baseline)Reference
Healthy Volunteers10-100 mg (single dose)Plasma AEA 5.5 - 10[5]
Healthy Volunteers10-100 mg (single dose)Plasma OEA & PEA 4.3 - 5.6[5]
Healthy Volunteers10 mg (7 days)CSF AEA ~45[5]
Healthy Volunteers25 mg (7 days)CSF AEA ~41[5]
Healthy Volunteers75 mg (7 days)CSF AEA ~77[5]
Healthy Volunteers10 mg (7 days)CSF OEA ~6.6[5]
Healthy Volunteers25 mg (7 days)CSF OEA ~5.8[5]
Healthy Volunteers75 mg (7 days)CSF OEA ~7.4[5]
Table 4: Brain FAAH Occupancy in Humans (PET Imaging)
DoseTimingBrain FAAH OccupancyReference
2.5 mg (single dose)At Cmax>50%[5]
5 mg (single dose)At CmaxAppreciable[5]
10 mg (single dose)At Cmax>80%[5]
10, 25, 50 mg (single dose)At Cmax96-98% (Saturation)[5]
Table 5: Clinical Efficacy in Social Anxiety Disorder (SAD)
ParameterJNJ-42165279 (25 mg/day)Placebop-valueReference
≥30% Improvement in LSAS Total Score 42.4% of subjects23.6% of subjects0.04[8][9]
CGI-I Score of 'Much' or 'Very Much' Improved 44.1% of subjects23.6% of subjects0.02[8]
Mean Change in LSAS Total Score -29.4-22.4Not Significant[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of JNJ-42165279.

Protocol 1: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
  • Model: Spinal Nerve Ligation (SNL) model in rats, a common model for inducing neuropathic pain.

  • Procedure:

    • Rats undergo surgery to ligate the L5 and L6 spinal nerves.

    • This procedure induces tactile allodynia, a state of heightened sensitivity to touch.

    • JNJ-42165279 is administered orally (p.o.).

    • Tactile allodynia is assessed at various time points post-administration.

  • Endpoint: The efficacy of the compound is measured as the percentage of the maximum possible effect (%MPE) in reducing tactile allodynia. The dose required to achieve 90% of the maximum effect (ED90) is then determined.[1]

SNL_Workflow Start Start: Rat Model SNL_Surgery Spinal Nerve Ligation (SNL) Surgery on L5/L6 Start->SNL_Surgery Allodynia_Dev Development of Tactile Allodynia SNL_Surgery->Allodynia_Dev Drug_Admin Oral Administration of JNJ-42165279 or Vehicle Allodynia_Dev->Drug_Admin Behavioral_Test Assessment of Tactile Allodynia (von Frey filaments) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis: Calculate %MPE and ED90 Behavioral_Test->Data_Analysis End End: Determine Efficacy Data_Analysis->End

Diagram 2: Experimental workflow for the rat SNL model.
Protocol 2: Human Phase I Multiple-Ascending Dose (MAD) and PET Study

  • Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and brain FAAH occupancy of JNJ-42165279 in healthy volunteers.[5]

  • MAD Study Design:

    • Healthy volunteers receive multiple ascending doses of JNJ-42165279.

    • Serial samples of plasma and cerebrospinal fluid (CSF) are collected.

    • Concentrations of JNJ-42165279 and key FAAs (AEA, OEA, PEA) are quantified using validated analytical methods.

    • FAAH activity in peripheral leukocytes is also measured as a biomarker of target engagement.[5]

  • PET Study Design:

    • A separate cohort of healthy volunteers undergoes Positron Emission Tomography (PET) imaging.

    • The specific FAAH radiotracer [11C]MK3168 is used.[5][10]

    • A baseline PET scan is conducted to measure initial FAAH levels in the brain.

    • Subjects then receive single or multiple doses of JNJ-42165279.

    • A second PET scan is performed to quantify the degree of FAAH occupancy by the drug.[5][10]

    • The percentage of FAAH occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.

Human_PK_PD_PET_Workflow cluster_MAD Multiple-Ascending Dose (MAD) Study cluster_PET Positron Emission Tomography (PET) Study MAD_Dosing Administer Ascending Doses of JNJ-42165279 MAD_Sampling Collect Plasma, CSF, and Leukocyte Samples MAD_Dosing->MAD_Sampling MAD_Analysis Quantify Drug, FAA Levels, and FAAH Activity MAD_Sampling->MAD_Analysis PK_PD_Profile PK_PD_Profile MAD_Analysis->PK_PD_Profile Pharmacokinetic & Pharmacodynamic Profile PET_Baseline Baseline PET Scan with [11C]MK3168 Tracer PET_Dosing Administer JNJ-42165279 PET_Baseline->PET_Dosing PET_PostDose Post-Dose PET Scan PET_Dosing->PET_PostDose PET_Analysis Calculate Brain FAAH Occupancy (%) PET_PostDose->PET_Analysis Occupancy_Data Occupancy_Data PET_Analysis->Occupancy_Data Brain Target Engagement Data Recruit Recruit Healthy Volunteers Recruit->MAD_Dosing Recruit->PET_Baseline

Diagram 3: Workflow for human PK/PD and PET studies.
Protocol 3: Phase 2a Proof-of-Concept Study in Social Anxiety Disorder

  • Objective: To assess the efficacy, safety, and tolerability of JNJ-42165279 in subjects with Social Anxiety Disorder (SAD).[8]

  • Design: A multicenter, double-blind, randomized, placebo-controlled study.[8][11]

  • Participants: 149 subjects diagnosed with SAD.[8][9]

  • Intervention:

    • Subjects are randomized to receive either JNJ-42165279 (25 mg daily) or a placebo for 12 weeks.[8]

  • Endpoints:

    • Primary: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[8]

    • Secondary: Included the Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[8]

    • Pharmacodynamics: Plasma concentrations of AEA, PEA, OEA, and JNJ-42165279 were collected.[8]

Selectivity and Safety Profile

  • Selectivity: JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce greater than 50% inhibition of binding to a large panel of 50 other enzymes, ion channels, transporters, and receptors. It also did not inhibit key cytochrome P450 (CYP) enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[7]

  • Safety: In clinical trials, JNJ-42165279 has been generally well-tolerated.[8] Dosing in Phase II trials was temporarily suspended as a precautionary measure following a severe adverse event in a trial for a different FAAH inhibitor (BIA 10-2474), but was later resumed as no serious adverse events had been reported for JNJ-42165279.[2]

Conclusion and Future Directions

JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor that effectively modulates the endocannabinoid system by increasing the endogenous levels of anandamide and other fatty acid amides. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and human studies have confirmed robust target engagement in the brain, with near-complete FAAH occupancy at clinically relevant doses.

While the compound has shown promising anxiolytic effects in social anxiety disorder, its potential for cognitive enhancement remains an area for further investigation. The modulation of the endocannabinoid system is critically involved in processes of synaptic plasticity, memory, and learning. Therefore, future research should focus on evaluating JNJ-42165279 in specific cognitive domains, both in healthy individuals and in populations with cognitive deficits. The detailed data and protocols provided in this guide serve as a foundational resource for designing such future studies.

References

An In-depth Technical Guide on the Investigation of JNJ-5207852's Nootropic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852, a potent and selective histamine H3 receptor antagonist, has been investigated for its effects on the central nervous system. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its well-documented wake-promoting effects and the theoretical basis for its potential nootropic properties. While direct quantitative evidence for cognitive enhancement in domains such as learning and memory is not extensively available in published literature, its mechanism of action provides a strong rationale for its investigation as a potential cognitive enhancer. This document summarizes the key findings, details experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that acts as a high-affinity antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine. By blocking these receptors, this compound is hypothesized to increase the synaptic availability of these neurotransmitters, thereby promoting wakefulness and potentially enhancing cognitive functions. Preclinical studies have robustly demonstrated the wake-promoting effects of this compound in rodent models.[1][2] This guide will delve into the core aspects of this compound's pharmacology, preclinical findings, and the methodologies used in its investigation.

Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the histamine H3 receptor. It exhibits high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons. It also functions as a heteroreceptor on non-histaminergic neurons, where it inhibits the release of other neurotransmitters.

By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical modulation is believed to be the basis for its physiological effects.

JNJ-5207852_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3_Receptor Histamine H3 Receptor This compound->H3_Receptor Antagonizes Neurotransmitter_Vesicles NT Vesicles H3_Receptor->Neurotransmitter_Vesicles Inhibits Release (-) Increased_NT Increased Neurotransmitter (Histamine, ACh, NE, DA) Neurotransmitter_Vesicles->Increased_NT Increased Release (+) Postsynaptic_Receptors Postsynaptic Receptors Increased_NT->Postsynaptic_Receptors Activates Cognitive_Effects Wakefulness & Potential Nootropic Effects Postsynaptic_Receptors->Cognitive_Effects

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Data: Wake-Promoting Effects

The most extensively documented in vivo effect of this compound is its ability to promote wakefulness and alter sleep architecture in rodents. These studies provide a solid foundation for its potential to influence cognitive states.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on the wake-promoting effects of this compound.

Animal ModelDosage (s.c.)Key FindingsReference
Male Sprague-Dawley Rats1 - 10 mg/kgDose-dependent increase in time spent awake.[1][2]
Male Sprague-Dawley Rats1 - 10 mg/kgConcomitant decrease in REM and slow-wave sleep.[1][2]
H3 Receptor Knockout Mice1 - 10 mg/kgNo effect on wakefulness or sleep.[1][2]
Wild-Type Mice1 - 10 mg/kgIncreased time spent awake.[1][2]
Wild-Type Mice1 - 10 mg/kgDecreased REM and slow-wave sleep.[1][2]
Locomotor Activity

Importantly, the wake-promoting effects of this compound were not associated with hypermotility, suggesting a specific effect on arousal states rather than a general stimulant effect.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical investigations of this compound.

Animal Models and Surgical Procedures
  • Animals: Male Sprague-Dawley rats and wild-type and H3 receptor knockout mice were used in the studies.[1][2]

  • Surgery for Sleep Studies: For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals were surgically implanted with electrodes. A bipolar EEG electrode was placed in the frontal cortex, and two EMG electrodes were implanted in the neck musculature. A ground screw electrode was placed over the cerebellum.[1]

Sleep-Wake Cycle Analysis

The experimental workflow for assessing the effects of this compound on the sleep-wake cycle is outlined below.

Experimental_Workflow_Sleep_Study Animal_Prep Animal Preparation (Electrode Implantation & Recovery) Baseline_Recording Baseline EEG/EMG Recording Animal_Prep->Baseline_Recording Drug_Administration This compound or Vehicle Administration (s.c.) Baseline_Recording->Drug_Administration Post_Dose_Recording Post-Administration EEG/EMG Recording Drug_Administration->Post_Dose_Recording Data_Analysis Data Analysis (Sleep Stage Scoring, Time in Wake/Sleep) Post_Dose_Recording->Data_Analysis Results Quantification of Wake-Promoting Effects Data_Analysis->Results

Figure 2: Experimental workflow for sleep-wake cycle analysis.

Locomotor Activity Assessment
  • Apparatus: Automated locomotor activity chambers were used to measure the movement of the animals.

  • Procedure: Rats were habituated to the chambers before receiving a subcutaneous injection of this compound or vehicle. Locomotor activity was then recorded for a specified period.

Investigation of Nootropic Effects: Current Status and Future Directions

While the wake-promoting properties of this compound are well-established, there is a notable absence of publicly available, peer-reviewed studies that specifically quantify its nootropic effects on learning, memory, attention, and executive function. However, the underlying mechanism of action provides a strong theoretical framework for its potential in cognitive enhancement.

The increased release of acetylcholine in cortical and hippocampal regions, facilitated by H3 receptor antagonism, is a particularly compelling aspect, as the cholinergic system is fundamentally involved in memory formation and consolidation. Similarly, the modulation of norepinephrine and dopamine in the prefrontal cortex could positively impact attention and executive functions.

Future research should focus on evaluating this compound in a battery of well-validated cognitive assays in animal models. These could include:

  • Memory: Morris water maze, novel object recognition, contextual fear conditioning.

  • Attention: 5-choice serial reaction time task.

  • Executive Function: T-maze or Y-maze alternation tasks.

Furthermore, in vivo microdialysis studies could be employed to directly measure the release of acetylcholine, norepinephrine, and dopamine in relevant brain regions following the administration of this compound.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with demonstrated efficacy in promoting wakefulness in preclinical models. Its mechanism of action, which leads to an increase in several pro-cognitive neurotransmitters, provides a strong rationale for its investigation as a nootropic agent. While direct evidence for cognitive enhancement is currently limited, the robust data on its arousal-promoting effects, coupled with its favorable pharmacokinetic profile, make this compound a compelling candidate for further research in the field of cognitive neuroscience and drug development. The detailed experimental protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.

References

The Genesis and Synthetic Trajectory of Pimodivir (JNJ-5207852): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimodivir (formerly JNJ-5207852, VX-787) is a first-in-class, orally bioavailable antiviral compound that specifically targets the influenza A virus. It emerged from a phenotypic screening of a compound library and was identified as a potent inhibitor of the viral polymerase basic protein 2 (PB2) subunit.[1][2][3] By binding to a highly conserved pocket in the PB2 cap-binding domain, pimodivir effectively blocks the "cap-snatching" mechanism essential for viral transcription and replication.[1][2] This document provides a comprehensive overview of the discovery, detailed synthesis pathway, mechanism of action, and key experimental data for pimodivir. Although its clinical development was halted due to insufficient clinical benefit over standard of care in Phase 3 trials, the extensive research and methodologies associated with pimodivir remain a valuable resource for the antiviral drug discovery community.[4]

Discovery and Mechanism of Action

Pimodivir was discovered through a high-throughput phenotypic screening of a compound library designed to identify compounds with in vitro activity against the influenza virus.[1] This effort led to the identification of a promising azaindole-based scaffold. Subsequent structure-guided optimization resulted in the development of pimodivir, a cyclohexyl carboxylic acid analog with potent anti-influenza A activity.[1]

The antiviral mechanism of pimodivir lies in its ability to inhibit the cap-snatching process of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs and using it as a primer. Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to the host's 7-methylguanosine (m7G) cap structure.[1] This inhibition is highly specific to influenza A viruses, with negligible activity against influenza B due to structural differences in the PB2 cap-binding pocket.[1]

Below is a diagram illustrating the signaling pathway of pimodivir's action.

pimodivir_mechanism cluster_virus Influenza A Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) Polymerase_Complex RNA Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Polymerase_Complex 'Cap-snatching' vRNA Viral RNA (vRNA) Progeny_Virions Progeny_Virions vRNA->Progeny_Virions Replication Polymerase_Complex->vRNA Viral mRNA Transcription Inhibition Polymerase_Complex->Inhibition Pimodivir Pimodivir (this compound) Pimodivir->Polymerase_Complex Binds to PB2 subunit pimodivir_synthesis cluster_azaindole 7-Azaindole Core Synthesis cluster_bicyclo Bicyclo[2.2.2]octane Synthesis A Starting Material A (e.g., Substituted Pyridine) B Functionalization (e.g., Halogenation, Borylation) A->B C Ring Formation (e.g., Fischer Indole Synthesis) B->C D Intermediate 1 (Functionalized 7-Azaindole) C->D H Coupling Reaction (e.g., SNAr) D->H E Starting Material B (e.g., Bicyclic Ketone) F Stereoselective Amination and Carboxylation E->F G Intermediate 2 (Amino-bicyclo[2.2.2]octane -2-carboxylic acid derivative) F->G G->H I Deprotection and Purification H->I J Pimodivir (Final Product) I->J

References

JNJ-5207852: A Technical Guide on its Role as a Histamine H3 Receptor Antagonist and its Impact on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its mechanism of action and its consequential role in modulating the release of key neurotransmitters in the central nervous system. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, and its inhibition by this compound leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine.[1] This guide will detail the available quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the histamine H3 receptor.[1] These receptors are primarily located on the presynaptic terminals of neurons. As autoreceptors, they are found on histaminergic neurons and their activation by histamine inhibits further histamine synthesis and release. As heteroreceptors, they are located on non-histaminergic neurons, such as cholinergic and noradrenergic neurons, where their activation by histamine inhibits the release of other neurotransmitters.

By antagonizing these H3 receptors, this compound effectively removes this inhibitory feedback loop. This disinhibition results in an increased release of histamine from histaminergic neurons and an enhanced release of other neurotransmitters, like acetylcholine and norepinephrine, from their respective neurons.[1] This modulation of multiple neurotransmitter systems is believed to be the basis for the wake-promoting and potential cognitive-enhancing effects of this compound.[1][3]

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciespKiReference Compound (Thioperamide) pKi
Histamine H3Human9.247.40
Histamine H3Rat8.908.40

Data sourced from Barbier et al., 2004.[1]

Table 2: In Vivo Receptor Occupancy of this compound

AssaySpeciesED50
Ex Vivo AutoradiographyMouse0.13 mg/kg (s.c.)

Data sourced from Barbier et al., 2004.[2]

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron JNJ This compound H3R H3 Receptor (Autoreceptor/Heteroreceptor) JNJ->H3R Antagonizes AC Adenylate Cyclase H3R->AC Inhibits Ca ↓ Ca2+ Influx H3R->Ca Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca->Vesicle Triggers Fusion Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE) Vesicle->Release NT_Receptor Postsynaptic Receptor Release->NT_Receptor Binds to Effect Physiological Effect (e.g., Wakefulness) NT_Receptor->Effect

Caption: Mechanism of this compound at the presynaptic H3 receptor.

Experimental Workflow: Ex Vivo Autoradiography

start Start admin Administer this compound (or vehicle) to animal (s.c.) start->admin wait Wait for drug distribution (e.g., 1 hour) admin->wait euthanize Euthanize animal and extract brain wait->euthanize freeze Rapidly freeze brain euthanize->freeze section Cryosection brain (20 µm slices) freeze->section incubate Incubate sections with radioligand (e.g., [3H]-R-α-methylhistamine) section->incubate wash Wash to remove unbound radioligand incubate->wash expose Expose sections to phosphor screen wash->expose image Scan and quantify autoradiographic image expose->image analyze Analyze data to determine receptor occupancy (ED50) image->analyze end End analyze->end

Caption: Workflow for ex vivo autoradiography to determine receptor occupancy.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on the methodologies described in the literature.[1] Specific details, such as buffer compositions and incubation times, may have been optimized by the original researchers and are not fully detailed in the source publications.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (pKi) of this compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing recombinant human or rat histamine H3 receptors.

  • Radioligand: [3H]-N-α-methylhistamine.

  • This compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]-N-α-methylhistamine), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of a known H3 agonist or antagonist (e.g., histamine).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Ex Vivo Autoradiography for Receptor Occupancy

Objective: To determine the in vivo dose-dependent occupancy of histamine H3 receptors by this compound.

Materials:

  • Laboratory animals (e.g., mice).

  • This compound.

  • Vehicle control.

  • Radioligand for H3 receptors (e.g., [3H]-R-α-methylhistamine).

  • Cryostat.

  • Microscope slides.

  • Incubation and wash buffers.

  • Phosphor imaging screen or film.

  • Image analysis software.

Protocol:

  • Dosing: Administer various doses of this compound (and a vehicle control) to different groups of animals via a relevant route (e.g., subcutaneous injection).

  • Drug Distribution: Allow sufficient time for the drug to distribute to the brain (e.g., 1 hour).

  • Tissue Collection: Euthanize the animals and rapidly remove the brains.

  • Freezing: Freeze the brains in a suitable medium (e.g., isopentane cooled with dry ice).

  • Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the brain using a cryostat and mount them on microscope slides.

  • Radioligand Incubation: Incubate the brain sections with a solution containing the H3 receptor radioligand.

  • Washing: Wash the slides to remove unbound radioligand.

  • Imaging: Expose the dried slides to a phosphor imaging screen or autoradiographic film.

  • Quantification: Scan the screen or film and quantify the density of radioligand binding in specific brain regions (e.g., cortex, striatum).

  • Data Analysis: Compare the binding in the drug-treated groups to the vehicle group to calculate the percentage of receptor occupancy for each dose. Determine the ED50 value (the dose that produces 50% receptor occupancy) by fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the histamine H3 receptor. Its primary role in neurotransmitter release is to disinhibit the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine by blocking presynaptic H3 autoreceptors and heteroreceptors. This mechanism of action underlies its observed physiological effects, including wakefulness. While quantitative data on its binding affinity and in vivo receptor occupancy are available, further studies are needed to quantify the precise magnitude of its effects on the release of various neurotransmitters in different brain regions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other H3 receptor antagonists in drug discovery and development.

References

JNJ-5207852 and the Sleep-Wake Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 is a potent and selective, non-imidazole histamine H₃ receptor antagonist that has demonstrated significant wake-promoting effects in preclinical models. As an antagonist at the H₃ autoreceptor, this compound effectively increases histaminergic neurotransmission in the brain, a key mechanism for promoting and maintaining wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on the sleep-wake cycle, based on available preclinical data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders characterized by excessive daytime sleepiness.

Introduction

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle. Histamine H₃ receptors are primarily presynaptic autoreceptors that inhibit the synthesis and release of histamine.[1] Consequently, antagonists of the H₃ receptor are a promising therapeutic class for promoting wakefulness by increasing histamine levels in the brain.[2][3] this compound has been identified as a high-affinity H₃ receptor antagonist with excellent brain penetration and oral bioavailability in preclinical species.[4][5] This document synthesizes the key findings on the effects of this compound on sleep and wakefulness, detailing its mechanism of action, and providing quantitative data and experimental methodologies from pivotal preclinical studies.

Mechanism of Action: Histamine H₃ Receptor Antagonism

This compound acts as a neutral antagonist at the histamine H₃ receptor.[4] By blocking the inhibitory feedback loop mediated by the H₃ autoreceptor on histaminergic neurons, this compound leads to an increase in the synthesis and release of histamine in the central nervous system. This enhanced histaminergic tone promotes wakefulness and cortical arousal. The selectivity of this compound for the H₃ receptor is a key feature, minimizing off-target effects.[4] The wake-promoting effects of this compound are absent in H₃ receptor knockout mice, confirming its mechanism of action.[4][6]

Signaling Pathway

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound disinhibits the downstream signaling cascade, leading to increased neuronal excitability and histamine release.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron JNJ5207852 This compound H3R Histamine H3 Receptor (Autoreceptor) JNJ5207852->H3R Antagonizes Histamine_release ↑ Histamine Release JNJ5207852->Histamine_release Promotes G_protein Gαi/o Protein H3R->G_protein Activates (constitutively) AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->Histamine_release Inhibits cAMP ↓ cAMP AC->cAMP Histamine_postsynaptic Histamine Histamine_release->Histamine_postsynaptic Synaptic Cleft H1R Histamine H1 Receptor Histamine_postsynaptic->H1R Activates Wakefulness ↑ Wakefulness H1R->Wakefulness Promotes

Caption: Simplified signaling pathway of this compound action.

Preclinical Efficacy on the Sleep-Wake Cycle

Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both rapid eye movement (REM) sleep and slow-wave sleep (SWS).[4][6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical electroencephalogram (EEG) and electromyogram (EMG) studies.

Table 1: Effect of this compound on Sleep-Wake States in Rats [4]

Treatment GroupDose (mg/kg, s.c.)Time Spent Awake (seconds, mean ± SEM)
Vehicle-640 ± 122
This compound1Trend towards increase (not statistically significant)
This compound101580 ± 103*

*Data represents the 30-60 minute post-dosing interval. *P<0.05 compared to vehicle.

Table 2: Effect of this compound on Sleep-Wake States in Wild-Type (H₃⁺/⁺) Mice [4]

Time Interval (post-injection)% Change in Wakefulness (10 mg/kg this compound vs. Vehicle)
Hours 1-2+143%
Hours 7-8+153%***
Hours 11-12+118%*
Hours 22-24+125%

*P<0.05, **P<0.01, ***P<0.001 compared to vehicle.

Table 3: Effect of this compound on Sleep Architecture in Wild-Type (H₃⁺/⁺) Mice [4]

ParameterEffect of this compound (10 mg/kg)
Number of Wake BoutsIncreased
Average Duration of Wake BoutsDecreased
Number of SWS BoutsIncreased
Average Duration of SWS BoutsDecreased

Notably, this compound did not induce rebound hypersomnolence, as measured by slow-wave delta power, following the periods of increased wakefulness.[4]

Experimental Protocols

The following methodologies were employed in the key preclinical studies to assess the effects of this compound on the sleep-wake cycle.

Animals and Surgical Procedures
  • Species: Male Sprague-Dawley rats and male wild-type (H₃⁺/⁺) and H₃ receptor knockout (H₃⁻/⁻) mice were used.[4]

  • Surgery: Animals were surgically implanted with chronic electrodes for EEG and EMG recordings. Transducers for monitoring body temperature were also implanted in some animals.[4]

EEG/EMG Recording and Analysis
  • Acclimation: Following surgery, animals were allowed a recovery period and were acclimated to the recording chambers and tether system.[4]

  • Data Acquisition: EEG and EMG signals were continuously recorded for 24-hour periods following subcutaneous (s.c.) administration of this compound or vehicle.[4]

  • Sleep Stage Scoring: The recorded data was scored into distinct vigilance states: wakefulness, REM sleep, and SWS, typically in 15-second epochs.[4]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Rats/Mice) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Prep->Surgery Recovery Recovery & Acclimation to Recording Chambers Surgery->Recovery Dosing Drug Administration (this compound or Vehicle, s.c.) Recovery->Dosing Recording 24-hour EEG/EMG Data Recording Dosing->Recording Scoring Vigilance State Scoring (Wake, REM, SWS) Recording->Scoring Quantification Quantification of Sleep-Wake Parameters Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General workflow for preclinical sleep studies of this compound.

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in rats demonstrated that this compound is extensively absorbed after oral administration.[4] Ex vivo autoradiography in mice confirmed that the compound readily penetrates the brain and achieves significant H₃ receptor occupancy at pharmacologically active doses.[4] The ED₅₀ for receptor occupancy was determined to be 0.13 mg/kg following subcutaneous administration in mice.[4]

Clinical Development and Future Directions

While the preclinical data for this compound are robust, public information on its clinical development for sleep-wake disorders is limited. A related compound, JNJ-17216498, also a histamine H₃ antagonist, was investigated in a Phase II clinical trial for the treatment of excessive daytime sleepiness in patients with narcolepsy (NCT00424931). The development of JNJ-17216498 was discontinued. The progression of this compound into later-stage clinical trials for narcolepsy or other disorders of hypersomnolence has not been publicly detailed.

Conclusion

This compound is a potent and selective histamine H₃ receptor antagonist with clear wake-promoting properties in preclinical models. Its mechanism of action, centered on the enhancement of histaminergic neurotransmission, provides a strong rationale for its potential therapeutic use in conditions of excessive daytime sleepiness. The comprehensive preclinical data package, including detailed electrophysiological characterization and pharmacokinetic profiling, establishes this compound as a significant tool for understanding the role of the histaminergic system in sleep-wake regulation and as a potential lead compound for the development of novel alertness-promoting agents. Further clinical investigation would be necessary to ascertain its efficacy and safety profile in human populations.

References

Preclinical Profile of JNJ-5207852: A Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical research findings for JNJ-5207852, a potent and selective, non-imidazole histamine H3 receptor antagonist. The data herein summarizes its binding affinity, in vivo efficacy, and pharmacokinetic properties, offering valuable insights for researchers, scientists, and drug development professionals.

Core Compound Characteristics

This compound, with the chemical structure 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, has been identified as a high-affinity antagonist for the histamine H3 receptor.[1] It demonstrates selectivity for this receptor with negligible binding to other receptors, transporters, and ion channels at concentrations of 1 μM.[1] Preclinical studies indicate its potential as a wake-promoting agent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Receptor Binding Affinity

SpeciesReceptorParameterValueReference Compound (Thioperamide)
HumanHistamine H3pKi9.24 ± 0.217.40 ± 0.33
RatHistamine H3pKi8.90 ± 0.178.40 ± 0.20
HumanHistamine H3pKd8.69N/A
RatHistamine H3pKd8.84N/A

Table 2: In Vivo Receptor Occupancy and Efficacy

SpeciesTestParameterValueAdministration Route
MiceEx Vivo AutoradiographyED500.13 mg/kgSubcutaneous (s.c.)
Mice & RatsSleep-Wake StudyEfficacious Dose Range1-10 mg/kgSubcutaneous (s.c.)
MiceChronic StudyDaily Dose10 mg/kgIntraperitoneal (i.p.)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

This assay determines the binding affinity of this compound to the histamine H3 receptor.

  • Membrane Preparation: Membranes are prepared from cells transiently expressing either the human or rat H3 receptor.[2]

  • Incubation: The cell membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., ³H-JNJ-5207852) to determine saturation binding (pKd).[1] For competition assays (pKi), a fixed concentration of a known H3 receptor radioligand is used in the presence of varying concentrations of unlabeled this compound.[1]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to calculate the pKd and pKi values.

In Vitro Autoradiography

This technique is used to visualize the distribution of H3 receptors to which this compound binds in brain tissue.

  • Tissue Preparation: Brains from untreated animals are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.

  • Incubation: The brain slices are incubated with radiolabeled this compound (³H-JNJ-5207852).[1] To determine non-specific binding, a separate set of slices is incubated with the radioligand in the presence of a high concentration of an unlabeled H3 receptor ligand.

  • Washing: The slides are washed in buffer to remove unbound radioligand.

  • Exposure: The slides are apposed to a phosphor-sensitive imaging plate or film.

  • Imaging and Analysis: The imaging plate is scanned to create a digital image of the radioligand binding, revealing the anatomical distribution of the H3 receptors.

Ex Vivo Autoradiography for Receptor Occupancy

This method measures the degree to which this compound occupies H3 receptors in the brain after systemic administration.

  • Compound Administration: Animals are administered this compound or a vehicle control via a systemic route (e.g., subcutaneous).[1]

  • Tissue Collection: At a designated time point after administration, animals are euthanized, and their brains are rapidly removed and frozen.

  • Tissue Sectioning: The frozen brains are sectioned using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a radiolabeled H3 receptor ligand to label the receptors that are not occupied by this compound.

  • Washing, Exposure, and Analysis: The subsequent steps are similar to in vitro autoradiography. The difference in radioligand binding between the vehicle-treated and this compound-treated groups is used to calculate the percentage of receptor occupancy.

In Vivo Sleep-Wake Analysis in Rodents

This experiment evaluates the effect of this compound on the sleep-wake cycle.

  • Surgical Implantation: Rodents are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

  • Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and tether system.

  • Compound Administration: this compound or vehicle is administered at the beginning of the light (inactive) phase.[1]

  • Data Recording: Continuous EEG and EMG data are recorded for a set period (e.g., 24 hours).

  • Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, REM sleep, and non-REM sleep) based on the EEG and EMG characteristics. The duration and transitions between these states are quantified and compared between the drug and vehicle groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental procedures related to this compound preclinical research.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle Inhibits Fusion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Histamine Histamine Histamine->H3R Agonist JNJ_5207852 This compound JNJ_5207852->H3R Antagonist

Caption: Histamine H3 Receptor Signaling Pathway.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Outcome Binding_Assay Radioligand Binding Assay Ex_Vivo_Autoradiography Ex Vivo Receptor Occupancy Affinity Determine pKi and pKd Binding_Assay->Affinity In_Vitro_Autoradiography In Vitro Autoradiography Sleep_Wake_Study Sleep-Wake EEG/EMG Study Distribution Visualize Receptor Distribution In_Vitro_Autoradiography->Distribution Occupancy Calculate Receptor Occupancy (ED50) Ex_Vivo_Autoradiography->Occupancy Efficacy Quantify Wake-Promoting Effects Sleep_Wake_Study->Efficacy Pharmacokinetics Pharmacokinetic Analysis PK_Profile Assess Brain Penetration & Oral Absorption Pharmacokinetics->PK_Profile

Caption: Preclinical Research Workflow for this compound.

Logical_Relationship JNJ_5207852 This compound Administration H3R_Blockade H3 Receptor Blockade (Antagonism) JNJ_5207852->H3R_Blockade Increased_Histamine Increased Histamine Release (and other neurotransmitters) H3R_Blockade->Increased_Histamine Increased_Wakefulness Increased Wakefulness Increased_Histamine->Increased_Wakefulness Decreased_Sleep Decreased REM & Slow-Wave Sleep Increased_Histamine->Decreased_Sleep

Caption: Logical Flow of this compound's Wake-Promoting Effect.

References

Methodological & Application

JNJ-5207852 In Vivo Experimental Protocols: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo experimental protocols for JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled to assist in the design and execution of preclinical studies evaluating the pharmacological effects of this compound.

This compound, also known as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that readily penetrates the brain.[1][2] It acts as a neutral antagonist at the H3 receptor, a mechanism that has been shown to promote wakefulness without causing hypermotility.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking the histamine H3 receptor. As a neutral antagonist, it does not alter the receptor's basal activity but prevents the binding of the endogenous agonist, histamine. The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, and its blockade leads to increased release of histamine and other neurotransmitters, contributing to a state of wakefulness.

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity

ReceptorSpeciespKiReference
Histamine H3Rat8.9[1][2]
Histamine H3Human9.24[1][2]

Table 2: In Vivo Pharmacological Data

ParameterSpeciesValueRouteReference
ED50 (Receptor Occupancy)Mice0.13 mg/kgs.c.[1][2]
Wake-promoting DoseRodents1-10 mg/kgs.c.[1][2][3]
No change in body weightMice10 mg/kg (daily for 4 weeks)i.p.[1][2]

Table 3: Pharmacokinetic Parameters in Rats

ParameterSexOral (30 mg/kg)Intraperitoneal (10 mg/kg)Reference
Tmax (h) Male4.5-[1]
Female4.0-[1]
Half-life (h) Male14.613.2[1]
Female16.820.1[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Sleep-Wake Cycle Analysis in Rodents

This protocol is designed to assess the effects of this compound on sleep and wakefulness.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Surgical Implantation of EEG/EMG Electrodes A2 Recovery Period (1-2 weeks) A1->A2 A3 Habituation to Recording Cables and Environment A2->A3 B1 Baseline EEG/EMG Recording (24 hours) A3->B1 B2 Administration of This compound or Vehicle B1->B2 B3 Post-dosing EEG/EMG Recording (24 hours) B2->B3 C1 Scoring of Sleep-Wake States (Wake, NREM, REM) B3->C1 C2 Quantification of Time Spent in Each State C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

Caption: Experimental workflow for sleep-wake cycle analysis.

Materials:

  • This compound (hydrochloride or fumarate salt)[1]

  • Vehicle (e.g., sterile physiological saline)[1]

  • Male Sprague-Dawley rats or mice[1][3]

  • EEG/EMG recording system

  • Stereotaxic apparatus

Procedure:

  • Animal Surgery: Anesthetize animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Recovery: Allow animals to recover for at least one week post-surgery.

  • Habituation: Habituate the animals to the recording cables and experimental chambers.

  • Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). Doses ranging from 1 to 30 mg/kg have been reported to be effective.[1][3]

  • Post-Dose Recording: Immediately following administration, record EEG/EMG for another 24-hour period.

  • Data Analysis: Score the recordings into wakefulness, non-REM (NREM) sleep, and REM sleep. Analyze the time spent in each state and compare the effects of this compound to the vehicle control.

Locomotor Activity Assessment

This protocol evaluates the effect of this compound on spontaneous motor activity to assess potential hypermotility.

Materials:

  • This compound (fumarate salt)[1]

  • Vehicle (e.g., sterile physiological saline)[1]

  • Rodents (mice or rats)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Place the animals in the activity chambers for a period to allow them to acclimate to the new environment.

  • Compound Administration: Administer this compound or vehicle.

  • Data Collection: Immediately after injection, continuously monitor and record locomotor activity for a defined period.

  • Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks) and compare the results between the this compound and vehicle-treated groups. Studies have shown that the wake-promoting effects of this compound are not associated with hypermotility.[1][2]

Ex Vivo Receptor Occupancy

This protocol determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.

Materials:

  • This compound

  • Radiolabeled H3 receptor ligand (e.g., ³H-N-α-methylhistamine)

  • Rodents (mice)

  • Scintillation counter or autoradiography equipment

Procedure:

  • Compound Administration: Administer various doses of this compound subcutaneously.

  • Brain Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly excise the brains.

  • Tissue Preparation: Prepare brain slices for autoradiography.

  • Radioligand Incubation: Incubate the brain slices with a radiolabeled H3 receptor antagonist.

  • Quantification: Measure the amount of radioligand binding to determine the degree of receptor occupancy by this compound. The reported ED50 for receptor occupancy in mice is 0.13 mg/kg.[1]

Pharmacokinetic Studies

This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Materials:

  • This compound (fumarate salt)[1]

  • Sprague-Dawley rats (male and female)[1]

  • Analytical equipment for quantifying drug concentration in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Compound Administration: Administer this compound via oral (e.g., 30 mg/kg) and intraperitoneal (e.g., 10 mg/kg) routes.[1]

  • Sample Collection: Collect blood samples at various time points post-administration. Brain tissue can also be collected at the end of the study.

  • Sample Processing: Process blood samples to obtain plasma.

  • Concentration Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, half-life, and brain penetration. This compound is reported to be extensively absorbed after oral administration and reaches high levels in the brain.[1][2]

References

Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "JNJ-5207852" did not yield specific results. The following information is provided for the well-documented and structurally related dual Aurora and cyclin-dependent kinase inhibitor, JNJ-7706621 .

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-7706621 in various cell culture assays. JNJ-7706621 is a potent small molecule inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3][4] Its ability to induce cell cycle arrest and apoptosis in tumor cells makes it a valuable tool for cancer research.[2][3][5]

Mechanism of Action

JNJ-7706621 exerts its anti-proliferative effects by targeting two critical families of kinases involved in cell division. It potently inhibits Aurora A and Aurora B, kinases essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Simultaneously, it inhibits CDK1 and CDK2, which are crucial for regulating the G1/S and G2/M transitions of the cell cycle.[1][5] The dual inhibition of these pathways leads to a cascade of cellular events, including the inhibition of histone H3 phosphorylation, a G2-M phase cell cycle arrest, endoreduplication, and ultimately, the activation of apoptosis in cancer cells.[2]

JNJ-7706621_Signaling_Pathway JNJ JNJ-7706621 AK Aurora Kinases (A & B) JNJ->AK CDK CDK1/CDK2 JNJ->CDK H3 Histone H3 Phosphorylation AK->H3 Spindle Mitotic Spindle Formation AK->Spindle Rb Rb Phosphorylation CDK->Rb G2M G2/M Arrest & Endoreduplication H3->G2M Inhibition leads to Spindle->G2M Disruption leads to Rb->G2M Inhibition leads to Apoptosis Apoptosis G2M->Apoptosis Experimental_Workflow A 1. Cell Culture (Logarithmic Growth Phase) B 2. Cell Seeding (96-well plates) A->B C 3. JNJ-7706621 Treatment (Dose-response) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. Assay Endpoint D->E F Cell Proliferation (Thymidine Incorporation) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (Annexin V/PI) E->H I 6. Data Analysis (IC50 Calculation) F->I G->I H->I

References

Application Notes and Protocols for JNJ-5207852 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective H3 receptor antagonist, JNJ-5207852, in preclinical animal models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

I. Overview of Administration Routes

This compound has been successfully administered in rodent models via several routes, including oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).[1] The choice of administration route can significantly impact the pharmacokinetic profile and subsequent efficacy of the compound. The following sections provide detailed information on each route, supported by available pharmacokinetic data.

II. Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound following different administration routes in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intraperitoneal Administration [1]

ParameterOral (30 mg/kg) - MaleOral (30 mg/kg) - FemaleIntraperitoneal (10 mg/kg) - MaleIntraperitoneal (10 mg/kg) - Female
Tmax (h) 4.54.0--
Half-life (h) 14.616.813.220.1

Table 2: In Vivo Efficacy of this compound Following Subcutaneous Administration in Mice

ParameterValueSpecies
ED50 (ex vivo receptor occupancy) 0.13 mg/kgMice

III. Experimental Protocols

Protocol 1: Oral Administration in Rats

This protocol is designed for evaluating the pharmacokinetic profile and central nervous system effects of this compound following oral administration.

1. Materials:

  • This compound dihydrochloride[2][3][4]

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Oral gavage needles

  • Sprague-Dawley rats[1][2]

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for plasma concentration analysis (e.g., LC-MS/MS)

2. Procedure:

  • Animal Acclimation: Acclimate male and female Sprague-Dawley rats to the housing conditions for at least 3-4 days prior to the experiment.[1]

  • Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).

  • Dosing: Administer this compound orally to the rats using a gavage needle. Ensure accurate dosing based on the individual animal's body weight.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound.

  • Data Analysis: Calculate pharmacokinetic parameters such as Tmax and half-life from the plasma concentration-time profile.[1]

Protocol 2: Intraperitoneal Administration in Mice and Rats

This protocol is suitable for assessing the long-term effects and efficacy of this compound.

1. Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))

  • Syringes and needles (e.g., 25-27 gauge)

  • Mice or rats[1]

  • Equipment for behavioral assessment (e.g., open field arena, sleep recording apparatus)

2. Procedure:

  • Animal Acclimation: Acclimate the animals to the experimental environment.

  • Compound Preparation: Dissolve this compound in the sterile vehicle to the desired concentration (e.g., for a 10 mg/kg dose).[1]

  • Dosing: Inject the this compound solution intraperitoneally into the lower abdominal quadrant of the animal.

  • Long-Term Studies: For chronic studies, administer the compound daily for the specified duration (e.g., 4 weeks).[1]

  • Efficacy Assessment: Monitor for desired pharmacodynamic effects, such as changes in body weight or wakefulness.[1] A 4-week daily treatment of mice with 10 mg/kg i.p. did not lead to a change in body weight.[1]

Protocol 3: Subcutaneous Administration in Mice and Rats

This route is effective for achieving systemic exposure and evaluating the central effects of this compound.

1. Materials:

  • This compound

  • Sterile vehicle (e.g., artificial extracellular fluid)[1]

  • Syringes and needles

  • Mice or Sprague-Dawley rats[1][2][5]

  • Equipment for monitoring physiological and behavioral parameters (e.g., EEG/EMG electrodes, locomotor activity chambers)[1]

2. Procedure:

  • Animal Preparation: For sleep studies, surgically implant EEG and EMG electrodes and allow for recovery.

  • Compound Preparation: Dissolve this compound in the chosen vehicle. For sleep-wake studies, artificial extracellular fluid (147 mM NaCl, 1.3 mM CaCl2, 0.9 mM MgCl2, 2.5 mM KCl, 5.0 mM NaH2PO4, pH 7.4) has been used.[1]

  • Dosing: Administer this compound subcutaneously at doses ranging from 1 to 30 mg/kg.[1][2]

  • Data Collection: Immediately following administration, begin monitoring for effects on sleep-wake states, locomotor activity, or receptor occupancy.[1] In mice and rats, this compound at doses of 1-10 mg/kg s.c. increases time spent awake and decreases REM and slow-wave sleep.[1]

  • Ex Vivo Autoradiography (Optional): To determine brain receptor occupancy, administer a range of doses (e.g., 0.04–2.5 mg/kg) and perform ex vivo autoradiography at a specified time point (e.g., 1 hour post-dose).[1]

IV. Visualizations

Signaling Pathway

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds to Synthesis Histamine Synthesis H3R->Synthesis Inhibits (-) Release Histamine Release H3R->Release Inhibits (-) Postsynaptic_Receptors Postsynaptic Histamine Receptors Release->Postsynaptic_Receptors Activates Neuronal_Activity Neuronal Activity Postsynaptic_Receptors->Neuronal_Activity Modulates JNJ5207852 This compound JNJ5207852->H3R Antagonizes

Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat or Mouse) Compound_Prep Prepare this compound in Vehicle Animal_Model->Compound_Prep Route Choose Administration Route (Oral, IP, or SC) Compound_Prep->Route Dosing Administer Dose Route->Dosing PK_Study Pharmacokinetic Study (Blood Sampling) Dosing->PK_Study PD_Study Pharmacodynamic Study (Behavioral/Physiological) Dosing->PD_Study PK_Analysis Analyze Plasma Concentrations PK_Study->PK_Analysis PD_Analysis Analyze Efficacy Endpoints PD_Study->PD_Analysis Results Results Interpretation PK_Analysis->Results PD_Analysis->Results

Caption: General Experimental Workflow for In Vivo Evaluation of this compound.

References

Application Notes and Protocols: Ex Vivo Autoradiography for JNJ-5207852, a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo autoradiography is a powerful technique to assess the in vivo target engagement of a drug candidate. This method allows for the quantification of receptor occupancy in the brain following systemic administration of an unlabeled compound. By competing with a radiolabeled ligand for binding to the target receptor in tissue sections, the degree of receptor occupancy by the unlabeled drug can be determined. This application note provides a detailed protocol for performing ex vivo autoradiography to determine the histamine H3 receptor occupancy of JNJ-5207852 in rodent brain tissue.

Quantitative Data for this compound

A summary of the key in vitro and in vivo pharmacological data for this compound is presented in the table below for easy reference and comparison.

ParameterSpeciesValueReference
pKi Human H3 Receptor9.24[2]
pKi Rat H3 Receptor8.90[2]
ED50 (Receptor Occupancy) Mouse0.13 mg/kg (s.c.)[2][3]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams have been generated.

H3_Signaling_Pathway JNJ5207852 This compound (Antagonist) H3R Histamine H3 Receptor JNJ5207852->H3R Blocks G_protein Gαi/o Protein H3R->G_protein Activates MAPK_pathway MAPK Pathway H3R->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway H3R->PI3K_pathway Modulates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_release Leads to cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates

Caption: Histamine H3 Receptor Signaling Pathway.

Ex_Vivo_Autoradiography_Workflow animal_dosing 1. Animal Dosing (Vehicle or this compound) tissue_collection 2. Brain Tissue Collection (Euthanasia and rapid freezing) animal_dosing->tissue_collection sectioning 3. Cryosectioning (20 µm coronal sections) tissue_collection->sectioning incubation 4. Radioligand Incubation ([3H]-N-α-methylhistamine) sectioning->incubation washing 5. Washing (Remove unbound radioligand) incubation->washing drying 6. Drying and Exposure (Phosphor imaging screen) washing->drying imaging 7. Image Acquisition (Phosphorimager) drying->imaging analysis 8. Quantitative Analysis (Receptor Occupancy Calculation) imaging->analysis

Caption: Ex Vivo Autoradiography Experimental Workflow.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: Sterile physiological saline

  • Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol)

  • Non-specific Binding Control: Thioperamide or unlabeled this compound

  • Animals: Male Wistar rats or mice

  • Buffers and Solutions:

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4

    • Cryo-embedding Medium: e.g., OCT compound

  • Equipment:

    • Cryostat

    • Microscope slides (gelatin-coated)

    • Incubation chambers

    • Phosphor imaging screens (tritium-sensitive)

    • Phosphorimager

    • Image analysis software

Protocol for Ex Vivo Autoradiography of this compound

1. Animal Dosing 1.1. Acclimatize animals to the housing conditions for at least one week prior to the experiment. 1.2. Prepare fresh solutions of this compound in sterile physiological saline on the day of the experiment. 1.3. Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous, s.c.). Doses should be selected to cover a range that allows for the determination of an ED50 value (e.g., 0.04 to 2.5 mg/kg for mice).[3] 1.4. House the animals for the desired post-dosing time (e.g., 1 hour) to allow for brain penetration and target engagement.[3]

2. Brain Tissue Collection and Preparation 2.1. Euthanize the animals by an approved method at the designated time point after dosing. 2.2. Immediately decapitate the animal and carefully dissect the brain. 2.3. Rapidly freeze the brain in isopentane cooled with dry ice (-40°C) to preserve tissue integrity and prevent drug dissociation. 2.4. Store the frozen brains at -80°C until sectioning.

3. Cryosectioning 3.1. Mount the frozen brain onto a cryostat chuck using cryo-embedding medium. 3.2. Allow the brain to equilibrate to the cryostat temperature (e.g., -20°C). 3.3. Cut coronal brain sections at a thickness of 20 µm. 3.4. Thaw-mount the sections onto gelatin-coated microscope slides. 3.5. Store the slides with the mounted sections at -80°C until the day of the assay.

4. Radioligand Incubation 4.1. On the day of the experiment, allow the slides to warm to room temperature. 4.2. Prepare the incubation solution containing the radioligand, [3H]-N-α-methylhistamine, in incubation buffer. A concentration of approximately 2-5 nM is typically used. 4.3. To determine non-specific binding, prepare a separate incubation solution containing the radioligand and a high concentration of a competing ligand (e.g., 10 µM thioperamide or unlabeled this compound). 4.4. Place the slides in incubation chambers and add the incubation solution, ensuring the tissue sections are fully covered. 4.5. Incubate the slides for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.

5. Washing 5.1. Following incubation, rapidly wash the slides to remove unbound radioligand. 5.2. Perform a series of short washes in ice-cold wash buffer (e.g., 2 x 2 minutes). 5.3. Briefly dip the slides in ice-cold deionized water to remove buffer salts.

6. Drying and Exposure 6.1. Dry the slides rapidly under a stream of cool, dry air. 6.2. Once completely dry, appose the slides to a tritium-sensitive phosphor imaging screen in a light-tight cassette. 6.3. Include calibrated tritium standards in the cassette to allow for the quantification of radioactivity. 6.4. Expose the screen for an appropriate duration, which can range from several days to weeks depending on the signal intensity.

7. Image Acquisition and Analysis 7.1. Scan the exposed phosphor imaging screen using a phosphorimager to acquire a digital image of the radioactivity distribution in the brain sections. 7.2. Use image analysis software to define regions of interest (ROIs) corresponding to specific brain areas (e.g., cortex, striatum). 7.3. Measure the signal intensity (e.g., photostimulated luminescence, PSL/mm²) within each ROI for both total and non-specific binding sections. 7.4. Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI. 7.5. Determine the percent receptor occupancy for each dose of this compound using the following formula:

7.6. Plot the percent occupancy against the dose of this compound to determine the ED50 value.

Conclusion

This application note provides a comprehensive guide for utilizing ex vivo autoradiography to assess the in vivo histamine H3 receptor occupancy of this compound. The detailed protocols and supporting information are intended to assist researchers in the successful implementation and interpretation of this valuable technique in drug discovery and development. Adherence to these methodologies will enable the generation of robust and reproducible data to characterize the pharmacodynamic properties of this compound and other H3 receptor antagonists.

References

Application Notes and Protocols for the HPLC Analysis of JNJ-7706621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, using High-Performance Liquid Chromatography (HPLC). The provided methodology is essential for pharmacokinetic studies, formulation development, and quality control.

Physicochemical Properties of JNJ-7706621

A summary of the key physicochemical properties of JNJ-7706621 is presented in the table below. This information is critical for understanding the compound's behavior in a chromatographic system.

PropertyValue
Chemical Name 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide
Molecular Formula C₁₅H₁₂F₂N₆O₃S
Molecular Weight 394.36 g/mol
Solubility Insoluble in water; Soluble in DMSO (≥ 19.7 mg/mL); Sparingly soluble in Ethanol.[1][2][3]
Appearance White to off-white solid powder

Experimental Protocol: Reversed-Phase HPLC Analysis of JNJ-7706621

This protocol is adapted from a published method for the analysis of JNJ-7706621.[4]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of the reference standard.

  • Volumetric Glassware: Class A, for the preparation of standards and mobile phase.

  • Syringe Filters: 0.45 µm, for sample filtration.

  • JNJ-7706621 Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Citrate-Phosphate Buffer (pH 7): To be prepared.

  • Dimethyl Sulfoxide (DMSO): HPLC grade, if required for initial stock solution.

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of JNJ-7706621.[4]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Citrate-Phosphate Buffer (pH 7)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 272 nm
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the citrate-phosphate buffer (pH 7). The mobile phase composition will need to be optimized for the specific C18 column used. A common starting point for similar small molecules is a gradient or isocratic mixture of acetonitrile and an aqueous buffer.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of JNJ-7706621 reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO if necessary, and then dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of acetonitrile and citrate-phosphate buffer (pH 7) to achieve concentrations ranging from 1 to 200 µg/mL.[4]

4. Sample Preparation

  • For Drug Substance: Prepare a solution of the JNJ-7706621 drug substance in the same diluent as the working standards to achieve a concentration within the calibration range.

  • For Formulations (e.g., Nanoparticles): Nanoparticles should be dissolved in acetonitrile and vortexed vigorously to ensure complete dissolution of the encapsulated drug.[4] Dilute the resulting solution as necessary to fall within the standard curve range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

5. System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a working standard solution to evaluate parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates.

6. Data Analysis and Quantification

  • Calibration Curve: Inject the series of working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: Inject the sample solutions and determine the peak area of JNJ-7706621. Calculate the concentration of JNJ-7706621 in the samples using the linear regression equation from the calibration curve.

Method Validation Parameters

A summary of typical validation parameters for such an HPLC method is provided below. The values presented are based on the cited literature.[4]

Validation ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (CV%) < 5.2%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of JNJ-7706621.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions F Inject Standards & Samples B->F C Prepare Sample Solutions C->F E System Suitability Test D->E E->F G Generate Calibration Curve F->G H Quantify JNJ-7706621 G->H

References

Application Notes and Protocols: Preparation of JNJ-5207852 for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the preparation, formulation, and administration of JNJ-5207852 for use in preclinical behavioral research. This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist that readily penetrates the brain.[1][2] It is a valuable tool for investigating the role of the histaminergic system in arousal, cognition, and various neuropsychiatric disorders. The following sections detail the compound's properties, necessary materials, and step-by-step procedures for creating stable and effective dosing solutions for in vivo studies.

Compound Information: this compound

This compound, also known as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a high-affinity histamine H3 receptor neutral antagonist.[3] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2] Its antagonist action at presynaptic H3 autoreceptors leads to increased release of histamine and other neurotransmitters, resulting in wake-promoting and cognitive-enhancing effects in rodent models.[1][4] For research purposes, it is commonly supplied as a dihydrochloride salt, which influences its molecular weight and solubility.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its commonly used salt form.

PropertyThis compound (Free Base)This compound Dihydrochloride
Chemical Formula C₂₀H₃₂N₂OC₂₀H₃₂N₂O·2HCl
Molecular Weight 316.5 g/mol [4]389.4 g/mol [3]
CAS Number 398473-34-2[4]1782228-76-5[3]
Appearance -Solid, Light yellow to yellow powder[5]
Purity ≥98%[4]≥98% (HPLC)
Storage -Desiccate at Room Temperature
Solubility Data

Proper vehicle selection is critical for ensuring drug bioavailability and minimizing confounding effects. The solubility of this compound dihydrochloride in various common solvents is detailed below.

SolventMaximum ConcentrationNotes
Water 50 mM (approx. 19.47 mg/mL)[3]-
DMSO 20 mM (approx. 7.79 mg/mL)[3]Gentle warming may be required.
Ethanol 16 mg/mL[4]For stock solution preparation.
PBS (pH 7.2) 0.25 mg/mL[4]Lower solubility compared to water.

For most subcutaneous (s.c.) or intraperitoneal (i.p.) behavioral studies in rodents, sterile physiological saline is a suitable vehicle, given the compound's good water solubility.[2]

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound acts by blocking the histamine H3 receptor, which functions primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. This blockade inhibits the negative feedback loop that normally suppresses histamine synthesis and release, leading to an increase in synaptic histamine levels and enhanced neurotransmission.

H3_Receptor_Pathway cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H3R H3 Autoreceptor Histamine->H3R Activates Synapse_Histamine Synaptic Histamine Histamine->Synapse_Histamine Release H3R->Histamine Inhibits Release (-) JNJ This compound JNJ->H3R Blocks PostR Postsynaptic Receptors (H1/H2) Effect Wakefulness & Cognitive Enhancement PostR->Effect Synapse_Histamine->PostR Activates

Caption: Signaling pathway of this compound at the histamine H3 autoreceptor.

Experimental Protocols

The following protocols provide a framework for preparing this compound for acute administration in rodent behavioral paradigms. All preparations should be conducted using sterile techniques to prevent contamination.

General Experimental Workflow

The overall process from compound acquisition to data analysis follows a standardized workflow to ensure reproducibility and accuracy.

experimental_workflow A 1. Acquire this compound (Dihydrochloride Salt) B 2. Prepare Stock Solution (e.g., in Water or DMSO) A->B C 3. Calculate Required Dose (mg/kg) & Volume B->C D 4. Prepare Final Dosing Solution (Dilute stock in sterile saline) C->D E 5. Administer to Animal (e.g., s.c. or i.p.) D->E F 6. Conduct Behavioral Testing (e.g., Sleep/Wake EEG, Cognition Task) E->F G 7. Data Collection & Analysis F->G

References

Application Notes and Protocols: JNJ-5207852 for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, in rodent models. The following sections detail recommended dosages, pharmacokinetic data, and experimental protocols to guide researchers in their in vivo studies.

This compound is a non-imidazole compound with high affinity for both rat and human H3 receptors.[1][2][3][4][5][6] It is a valuable tool for investigating the role of the H3 receptor in various physiological processes, particularly in the regulation of sleep and wakefulness.[1][3][4][6][7]

Mechanism of Action

This compound acts as a neutral antagonist at the histamine H3 receptor.[1][3][4] The H3 receptor is an autoreceptor located on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to its observed wake-promoting effects.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R_auto H3 Autoreceptor Histamine->H3R_auto Binds to Release Histamine Release H3R_auto->Release Inhibits (-) JNJ This compound JNJ->H3R_auto Blocks Synaptic_Histamine Increased Histamine Release->Synaptic_Histamine Leads to H1R_H2R Postsynaptic H1/H2 Receptors Synaptic_Histamine->H1R_H2R Activates Wakefulness Wakefulness H1R_H2R->Wakefulness Promotes (+)

Caption: Mechanism of this compound as an H3 receptor antagonist.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models
SpeciesStrainRoute of AdministrationDosage Range (mg/kg)VehicleObserved EffectsReference
RatWistarSubcutaneous (s.c.)0.16 - 2.5Not SpecifiedDose-dependent occupancy of H3 receptors.[1]
RatSprague-DawleySubcutaneous (s.c.)3, 10, 30Not SpecifiedIncreased time spent awake; decreased REM and slow-wave sleep.[2][8]
RatMale & FemaleOral (p.o.)30Not SpecifiedModerately fast absorption.[1]
RatMale & FemaleIntraperitoneal (i.p.)10Not SpecifiedSlow elimination.[1]
MouseNot SpecifiedSubcutaneous (s.c.)1 - 10Artificial Extracellular Fluid or SalineIncreased time spent awake; decreased REM and slow-wave sleep.[1][2][3]
MouseNot SpecifiedIntraperitoneal (i.p.)10 (daily for 4 weeks)Not SpecifiedNo change in body weight.[1][3]
MouseBALB/cSubcutaneous (s.c.)20Not SpecifiedUsed in pharmacokinetic analysis.[9]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterOral Administration (30 mg/kg)Intraperitoneal Administration (10 mg/kg)
Tmax (Time to maximum plasma concentration) 4.0 - 4.5 hoursNot Reported
Half-life (t½) 14.6 - 16.8 hours13.2 - 20.1 hours
Bioavailability Extensively absorbedNot Reported
Brain Penetration Readily penetrates brain tissueHigh brain levels observed

Data compiled from studies in male and female rats.[1]

Table 3: Receptor Occupancy of this compound in Rodents
SpeciesMethodED50NotesReference
MouseEx vivo autoradiography (s.c. administration)0.13 mg/kgFull receptor occupancy at 1 mg/kg.[1][5]
RatEx vivo autoradiography (s.c. administration)0.13 mg/kgAssessed 1 hour after administration.[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Wakefulness Studies

Objective: To assess the wake-promoting effects of this compound in mice or rats.

Materials:

  • This compound dihydrochloride

  • Sterile physiological saline (0.9% NaCl) or artificial extracellular fluid (147 mM NaCl, 1.3 mM CaCl2, 0.9 mM MgCl2, 2.5 mM KCl, 5.0 mM NaH2PO4, pH 7.4)[1]

  • Sterile syringes and needles (size appropriate for s.c. or i.p. injection)

  • Rodents (mice or rats)

Procedure:

  • Drug Preparation:

    • On the day of the experiment, freshly prepare this compound solution.

    • Dissolve this compound in sterile physiological saline or artificial extracellular fluid to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but verify compound stability under these conditions.

  • Animal Handling and Dosing:

    • Acclimate animals to the experimental room and handling procedures.

    • Weigh each animal to determine the precise injection volume.

    • Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For s.c. injections, lift the skin on the back of the neck to form a tent and insert the needle at the base.

    • A vehicle-only control group should be included in the experimental design.

  • Post-Administration Monitoring:

    • Immediately after injection, place the animals in their respective monitoring chambers (e.g., for EEG/EMG recording).

    • Record behavioral and physiological parameters for the desired duration.

cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring Prep Prepare this compound in Vehicle Dose Calculate & Draw Dose Prep->Dose Weigh Weigh Animal Weigh->Dose Inject Administer (s.c. or i.p.) Dose->Inject Monitor Record EEG/EMG & Behavior Inject->Monitor Analyze Data Analysis Monitor->Analyze

Caption: Experimental workflow for in vivo wakefulness studies.

Protocol 2: Ex Vivo H3 Receptor Occupancy Assay

Objective: To determine the in vivo occupancy of H3 receptors by this compound in the rodent brain.

Materials:

  • Rodents (rats or mice)

  • This compound solution (prepared as in Protocol 1)

  • Vehicle control

  • Surgical instruments for decapitation and brain extraction

  • 2-methylbutane cooled with dry ice

  • Cryostat

  • Radioligand (e.g., [3H]-R-α-methylhistamine)

  • Autoradiography equipment

Procedure:

  • Dosing:

    • Administer various doses of this compound (e.g., 0.04 to 2.5 mg/kg, s.c.) and a vehicle control to different groups of animals.[1]

  • Tissue Collection:

    • At a specified time post-administration (e.g., 1 hour), euthanize the animals by decapitation.[1]

    • Rapidly remove the brains and freeze them in 2-methylbutane cooled to -40°C with dry ice.[1]

    • Store brains at -80°C until sectioning.

  • Cryosectioning:

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions of interest (e.g., striatum, cortex, hypothalamus).[1]

    • Mount the sections onto microscope slides.

  • Autoradiography:

    • Incubate the brain sections with a saturating concentration of the radioligand (e.g., [3H]-R-α-methylhistamine) to label the H3 receptors not occupied by this compound.

    • Wash the sections to remove unbound radioligand.

    • Expose the slides to a phosphor imaging screen or film.

  • Data Analysis:

    • Quantify the density of radioligand binding in the brain regions of interest.

    • Calculate the percentage of receptor occupancy for each dose of this compound relative to the vehicle-treated group.

    • Determine the ED50 value by fitting the dose-response data to a sigmoidal curve.

Disclaimer: These protocols are intended as a guide. Researchers should consult the primary literature and optimize procedures for their specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for JNJ-5207852 Radiolabeling and Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to JNJ-5207852

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a high-affinity antagonist for both rat and human histamine H3 receptors.[1][3] Its selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4) and a wide range of other GPCRs, ion channels, and transporters makes it an excellent tool for investigating H3R pharmacology.[1] The tritiated form of this compound, [³H]-JNJ-5207852, allows for direct measurement of its binding to the H3R.[1]

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for the histamine H3 receptor.

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

SpeciesReceptorParameterValueReference
HumanH3pKi9.24 ± 0.21[1]
RatH3pKi8.90 ± 0.17[1]
HumanH3pKd8.69[1]
RatH3pKd8.84[1]

Table 2: Comparative Binding Affinities of H3R Ligands

CompoundSpeciesReceptorParameterValueReference
This compoundHumanH3pKi9.24[2]
ThioperamideHumanH3pKi7.40 ± 0.33[1]
ThioperamideRatH3pKi8.40 ± 0.20[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a neutral antagonist, blocks the binding of agonists like histamine, thereby preventing this signaling cascade.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates JNJ This compound (Antagonist) JNJ->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Downstream Modulation of Neurotransmitter Release CREB->Downstream

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radiolabeling of this compound with Tritium ([³H])

Workflow for Tritium Labeling of this compound

Radiolabeling_Workflow cluster_synthesis Precursor Synthesis cluster_labeling Tritium Labeling cluster_purification Purification and Analysis start This compound precursor Halogenated Precursor (e.g., Bromo-JNJ-5207852) start->precursor Halogenation tritiation Catalytic Reduction with Tritium Gas (³H₂) (e.g., Pd/C catalyst) precursor->tritiation hplc HPLC Purification tritiation->hplc qc Quality Control (Radiochemical Purity, Specific Activity) hplc->qc final_product [³H]-JNJ-5207852 qc->final_product

Caption: General workflow for tritium labeling.

Principle: A precursor molecule, such as a brominated or iodinated version of this compound, is synthesized. This precursor then undergoes catalytic reduction with tritium gas (³H₂) in the presence of a catalyst like palladium on carbon (Pd/C). The halogen atom is replaced with a tritium atom. The resulting [³H]-JNJ-5207852 is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its radiochemical purity and specific activity are determined.

In Vitro Radioligand Binding Assay Protocol

This protocol describes a filtration binding assay to determine the affinity of unlabeled compounds for the histamine H3 receptor using [³H]-JNJ-5207852.

Materials:

  • HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.

  • Cell culture reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • [³H]-JNJ-5207852.

  • Unlabeled this compound (for non-specific binding).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol Steps:

  • Membrane Preparation:

    • Harvest cells expressing the H3 receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in a final volume of 250 µL:

      • Total Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of assay buffer, and 150 µL of membrane suspension.

      • Non-specific Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 150 µL of membrane suspension.

      • Competition Binding: 50 µL of [³H]-JNJ-5207852, 50 µL of varying concentrations of the test compound, and 150 µL of membrane suspension.

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography Protocol

This protocol outlines the use of [³H]-JNJ-5207852 for the visualization of histamine H3 receptors in brain tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., from rat or mouse) mounted on microscope slides.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • [³H]-JNJ-5207852.

  • Unlabeled this compound or another suitable H3R ligand for determining non-specific binding.

  • Tritium-sensitive phosphor imaging plates or autoradiography film.

  • Image analysis software.

Protocol Steps:

  • Pre-incubation:

    • Thaw the tissue sections to room temperature.

    • Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Incubate the slides with [³H]-JNJ-5207852 in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Washing:

    • Wash the slides in ice-cold wash buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.

    • Expose for an appropriate duration (typically several weeks for tritium).

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plate or develop the film.

    • Analyze the resulting autoradiograms using image analysis software to quantify the density of binding in different brain regions.

    • Specific binding is determined by subtracting the signal in the non-specific binding sections from the total binding sections.

Workflow for In Vitro Autoradiography

Autoradiography_Workflow sectioning Brain Tissue Sectioning preincubation Pre-incubation (Remove Endogenous Ligands) sectioning->preincubation incubation Incubation with [³H]-JNJ-5207852 preincubation->incubation washing Washing (Remove Unbound Radioligand) incubation->washing drying Drying washing->drying exposure Exposure to Film or Phosphor Plate drying->exposure analysis Image Acquisition and Analysis exposure->analysis

Caption: Workflow for in vitro autoradiography.

References

Application Notes and Protocols for JNJ-5207852 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic G-protein coupled receptor that functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons in the central nervous system.[3][4] Activation of the H3 receptor leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, dopamine, serotonin, and norepinephrine.[3][4] As an antagonist, this compound blocks the inhibitory action of the H3 receptor, thereby enhancing the release of these neurotransmitters. This property makes this compound a valuable tool for investigating the role of the histaminergic system and other neurotransmitter systems in various physiological and pathological processes through electrophysiological techniques.

These application notes provide an overview of the use of this compound in electrophysiology, including its mechanism of action, key quantitative data, and detailed protocols for its application in patch-clamp recordings.

Quantitative Data

The following table summarizes the key in vitro binding affinities of this compound for the histamine H3 receptor.

ParameterSpeciesValue
pKiRat H3 Receptor8.9
pKiHuman H3 Receptor9.24

Mechanism of Action in the Context of Electrophysiology

The primary mechanism by which this compound influences neuronal activity is through its antagonism of presynaptic H3 receptors. These receptors are coupled to Gi/o proteins, and their activation leads to two main downstream effects that suppress neurotransmitter release:

  • Inhibition of voltage-gated calcium channels: Activation of H3 receptors inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[5]

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: H3 receptor activation can also open GIRK channels, leading to potassium efflux and hyperpolarization of the presynaptic membrane, which further reduces the likelihood of neurotransmitter release.[5]

By blocking these actions, this compound disinhibits presynaptic terminals, leading to an increase in the probability of neurotransmitter release. This can be observed electrophysiologically as an increase in the amplitude of postsynaptic currents or potentials.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates JNJ This compound JNJ->H3R Blocks Ca_channel N/P/Q-type Ca2+ Channels G_protein->Ca_channel Inhibits GIRK_channel GIRK Channels G_protein->GIRK_channel Activates Vesicle Neurotransmitter Vesicles Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Postsynaptic Postsynaptic Receptors Ca_ion Ca2+ Ca_ion->Ca_channel Influx K_ion K+ K_ion->GIRK_channel Efflux Response Postsynaptic Response (EPSP/IPSP) Postsynaptic->Response

Figure 1: Signaling pathway of the H3 receptor and the antagonistic action of this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in electrophysiological experiments. Specific parameters may need to be optimized for the particular brain region, cell type, and recording configuration.

Protocol 1: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents

This protocol is designed to investigate the effect of this compound on synaptic transmission by measuring excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

1. Materials and Reagents:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Brain slice preparation of the region of interest (e.g., hippocampus, cortex, nucleus accumbens)

  • Standard patch-clamp electrophysiology rig

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Brain Slice Preparation:

  • Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature until use.

4. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • For recording EPSCs, hold the neuron at a membrane potential of -70 mV. For IPSCs, a holding potential of 0 mV or a more depolarized potential may be used, depending on the chloride reversal potential.

  • Evoke synaptic responses using a stimulating electrode placed in the vicinity of the recorded neuron.

5. Application of this compound:

  • Record a stable baseline of synaptic responses for at least 10-15 minutes.

  • Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. A typical working concentration range is 1-10 µM. Ensure the final DMSO concentration is below 0.1%.

  • Switch the perfusion to the aCSF containing this compound and record the synaptic responses for another 15-20 minutes or until a steady-state effect is observed.

  • To confirm the reversibility of the effect, perform a washout by perfusing with drug-free aCSF.

6. Data Analysis:

  • Measure the amplitude, frequency, and kinetics of the postsynaptic currents before, during, and after the application of this compound.

  • An increase in the amplitude of evoked EPSCs or IPSCs upon application of this compound would suggest that presynaptic H3 receptors tonically inhibit the release of the respective neurotransmitter in that circuit.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in DMSO Slices Prepare Acute Brain Slices Recovery Slice Recovery in aCSF Slices->Recovery Patch Establish Whole-Cell Patch-Clamp Recording Recovery->Patch Baseline Record Stable Baseline (10-15 min) Patch->Baseline Drug Perfuse with This compound (1-10 µM) Baseline->Drug Washout Washout with Drug-Free aCSF Drug->Washout Measure Measure Postsynaptic Current Properties Washout->Measure Compare Compare Baseline, Drug, and Washout Measure->Compare

Figure 2: Experimental workflow for whole-cell patch-clamp recording with this compound.

Protocol 2: Paired-Pulse Facilitation/Depression

This protocol is used to investigate the presynaptic locus of action of this compound. A change in the paired-pulse ratio (PPR) is indicative of a change in the probability of neurotransmitter release.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Electrophysiological Recording:

  • Follow the steps for brain slice preparation and establishing a whole-cell recording as in Protocol 1.

  • Deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) to evoke a pair of postsynaptic currents (PSC1 and PSC2).

  • Adjust the stimulus intensity to elicit a clear PSC1.

3. Application of this compound and Data Analysis:

  • Record a stable baseline of paired-pulse responses for 10-15 minutes.

  • Apply this compound as described in Protocol 1.

  • Calculate the PPR as the ratio of the amplitude of the second postsynaptic current to the first (PSC2/PSC1).

  • A decrease in the PPR upon application of this compound would indicate an increased probability of release at the presynaptic terminal, consistent with its mechanism of action.

Expected Results and Interpretation

Given that this compound is an antagonist of the inhibitory presynaptic H3 receptor, its application is expected to increase the release of various neurotransmitters. In electrophysiological recordings, this would manifest as:

  • An increase in the amplitude of evoked postsynaptic currents (EPSCs or IPSCs).

  • A decrease in the paired-pulse ratio (PPR).

  • An increase in the frequency of spontaneous or miniature postsynaptic currents (sPSCs or mPSCs).

The specific neurotransmitter system affected will depend on the brain region and neuronal population under investigation, as H3 receptors are expressed as heteroreceptors on a wide range of neurons.

Conclusion

This compound is a powerful pharmacological tool for the study of histaminergic modulation of synaptic transmission. The protocols outlined above provide a foundation for researchers to investigate the role of H3 receptors in their specific circuits of interest using electrophysiological techniques. Careful experimental design and data interpretation will enable a deeper understanding of the complex roles of the histaminergic system in brain function.

References

Application Notes and Protocols for Oral Gavage Formulation of JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-5207852 is a potent and selective histamine H3 receptor antagonist that has been evaluated in preclinical studies for its wake-promoting effects.[1][2][3] For in vivo assessment of oral efficacy in animal models, a reproducible and homogenous formulation is critical. These application notes provide a detailed protocol for the preparation of a suspension of this compound suitable for oral gavage, based on methods described in the scientific literature.[1] The protocol is intended for researchers, scientists, and drug development professionals conducting non-clinical studies.

Compound Information
  • Compound Name: this compound (also available as this compound dihydrochloride)

  • Molecular Target: Histamine H3 Receptor (Antagonist)[2][4][5]

  • Molecular Formula: C₂₀H₃₂N₂O (Free Base) | C₂₀H₃₂N₂O·2HCl (Dihydrochloride)[6]

  • Molecular Weight: 316.5 g/mol (Free Base)[5][6] | 389.4 g/mol (Dihydrochloride)[4]

Data Presentation: Physicochemical Properties

A summary of the solubility for this compound is presented in Table 1. The moderate aqueous solubility of the dihydrochloride salt suggests that for higher dose concentrations required for in vivo studies, a suspension is often the preferred formulation strategy to ensure dose accuracy and uniformity.

Table 1: Solubility Data for this compound

FormSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReference
DihydrochlorideWater19.4750-[4]
DihydrochlorideDMSO7.7920With gentle warming[4]
Free BasePBS (pH 7.2)0.25~0.79-[6]
Free BaseDMF20~63.2-[6]
Free BaseEthanol16~50.5-[6]

Experimental Protocols

Objective

To prepare a homogenous and dose-accurate suspension of this compound in a 0.5% methylcellulose vehicle for oral gavage administration in preclinical rodent models. This protocol is adapted from the methodology reported by Barbier et al. (2004) in the British Journal of Pharmacology.[1]

Materials and Equipment
  • This compound powder (dihydrochloride salt or free base)

  • Methylcellulose (e.g., Methocel A15 LV)

  • Purified Water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Homogenizer (optional, for larger volumes or difficult-to-wet compounds)

  • Syringes and gavage needles

Preparation of 0.5% Methylcellulose (Methocel) Vehicle
  • Heat Water: Heat approximately one-third of the final required volume of purified water to 70-80°C.

  • Disperse Methylcellulose: While stirring the hot water vigorously, slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume desired. The slow addition prevents clumping.

  • Mix: Continue stirring for 10-15 minutes until the powder is fully wetted and dispersed. The solution will appear cloudy.

  • Cool and Hydrate: Add the remaining two-thirds of the required volume as cold purified water. Continue stirring until the solution is uniform and the temperature has cooled.

  • Refrigerate: Place the solution in a refrigerator (2-8°C) for at least 2-3 hours, or preferably overnight. This allows the methylcellulose to fully hydrate, resulting in a clear, viscous solution.

  • Equilibrate: Before use, allow the vehicle to equilibrate to room temperature.

Preparation of this compound Suspension (Example: 15 mg/mL)

This protocol details the preparation of a 10 mL suspension at a concentration of 15 mg/mL, as described in the literature.[1] Adjust volumes and weights as necessary for your specific experimental needs.

  • Calculate Required Mass:

    • Target Concentration: 15 mg/mL

    • Final Volume: 10 mL

    • Mass of this compound required: 15 mg/mL * 10 mL = 150 mg

  • Weigh Compound: Accurately weigh 150 mg of this compound powder using an analytical balance.

  • Trituration (Wetting Step):

    • Place the weighed powder into a clean, dry mortar.

    • Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle to the powder.

    • Gently triturate the powder with the pestle until a smooth, uniform paste is formed. This step is crucial to ensure the particles are fully wetted and to prevent clumping.

  • Geometric Dilution:

    • Gradually add increasing volumes of the 0.5% methylcellulose vehicle to the mortar, mixing thoroughly with the pestle after each addition. For example, add 0.5 mL, mix, then 1.0 mL, mix, then 2.0 mL, mix, and so on.

    • Continue this process until the suspension can be easily transferred.

  • Final Volume Adjustment:

    • Transfer the contents of the mortar to a graduated cylinder or a beaker on a magnetic stirrer.

    • Rinse the mortar and pestle with a small amount of the remaining vehicle to ensure a complete transfer of the compound.

    • Add 0.5% methylcellulose vehicle to reach the final desired volume of 10 mL.

  • Homogenization:

    • Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • For long-term studies or larger batches, a brief treatment with a low-power homogenizer can improve suspension uniformity.

  • Administration:

    • Continuously stir the suspension during the dosing procedure to prevent settling of the particles.

    • Use an appropriately sized syringe and oral gavage needle to administer the calculated dose volume to the animal.

Visualizations

Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor and heteroreceptor, its activation inhibits the release of histamine and other neurotransmitters. As an antagonist, this compound blocks this inhibitory action, thereby increasing neurotransmitter release.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Synaptic Cleft / Postsynaptic Terminal JNJ This compound (Antagonist) H3R H3 Receptor (Gi/o-coupled) JNJ->H3R Blocks Histamine Histamine Histamine->H3R Activates Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_o->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, NE) Ca_Influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis Effect Effect Release->Effect Postsynaptic Effect

Caption: Simplified signaling of the H3 receptor and the antagonistic action of this compound.

Experimental Workflow for Formulation Preparation

The following diagram outlines the logical steps for preparing the this compound oral gavage suspension.

Gavage_Workflow start Start calc 1. Calculate Mass of this compound and Vehicle Volume start->calc prep_vehicle 2. Prepare 0.5% Methylcellulose Vehicle calc->prep_vehicle weigh 3. Weigh this compound Powder calc->weigh triturate 4. Triturate Powder with Small Amount of Vehicle to Form Paste prep_vehicle->triturate weigh->triturate dilute 5. Perform Geometric Dilution with Vehicle triturate->dilute qs 6. Transfer and Adjust to Final Volume (QS) dilute->qs homogenize 7. Homogenize by Stirring (e.g., 30 min) qs->homogenize dose 8. Administer via Oral Gavage (while stirring) homogenize->dose end End dose->end

Caption: Workflow for preparing this compound suspension for oral gavage.

References

Troubleshooting & Optimization

JNJ-5207852 Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JNJ-5207852 and its dihydrochloride salt. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (free base)?

A1: this compound (free base) is highly soluble in DMSO.[1][2] For in vivo studies, it can be formulated in various solvent mixtures.

Q2: What is the solubility of this compound dihydrochloride in aqueous solutions?

A2: this compound dihydrochloride is soluble in water up to 50 mM.[3]

Q3: How should I store the solid compound and stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the following provides a general guideline.

Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

A4: This is a common issue when working with compounds that have high solubility in organic solvents but lower solubility in aqueous solutions. Please refer to the troubleshooting guide below for detailed recommendations.

Solubility Data

The following tables summarize the solubility of this compound and its dihydrochloride salt in common laboratory solvents.

Table 1: Solubility of this compound (Free Base)

SolventConcentrationNotes
DMSO77.5 mg/mL (244.88 mM)Ultrasonic assistance may be required.[1][2] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Table 2: Solubility of this compound Dihydrochloride

SolventConcentrationNotes
Water50 mM (19.47 mg/mL)-
DMSO20 mM (7.79 mg/mL)Gentle warming may be required to fully dissolve the compound.[3]

Stability and Storage

Table 3: Storage Recommendations for this compound (Free Base)

FormatStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 4: Storage Recommendations for this compound Dihydrochloride

FormatStorage TemperatureNotes
PowderRoom TemperatureShould be stored desiccated.[3]
In Solvent-80°CUp to 1 year

Note: For all in-solvent storage, it is best practice to use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted for various experimental needs.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Free Base)

  • Materials: this compound (free base) powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 0.316 mg.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex and/or sonicate the solution until the compound is fully dissolved.

    • Store the stock solution at -80°C in aliquots.

Protocol 2: Preparation of a 50 mM Aqueous Stock Solution of this compound Dihydrochloride

  • Materials: this compound dihydrochloride powder, sterile deionized water, sterile tubes or vials.

  • Procedure:

    • Weigh out the required amount of this compound dihydrochloride powder. For 1 mL of a 50 mM solution, you will need 19.47 mg.[3]

    • Add the appropriate volume of sterile deionized water.

    • Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in aliquots.

In Vivo Formulations

For animal studies, this compound can be prepared in various vehicles. It is crucial to first prepare a clear stock solution in DMSO before adding co-solvents. The following are examples of formulations that have been used.[1]

Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Solubility: ≥ 2.58 mg/mL (8.15 mM)[1][2]

  • Procedure:

    • Start with a concentrated stock solution of this compound in DMSO.

    • In a sterile tube, add the required volume of the DMSO stock.

    • Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition.

Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Solubility: ≥ 2.58 mg/mL (8.15 mM)[1][2]

  • Procedure:

    • Prepare a 20% SBE-β-CD solution in saline.

    • Start with a concentrated stock solution of this compound in DMSO.

    • Add the DMSO stock to the SBE-β-CD solution and mix thoroughly.

Formulation 3: 10% DMSO, 90% Corn Oil

  • Solubility: ≥ 2.58 mg/mL (8.15 mM)[1][2]

  • Procedure:

    • Start with a concentrated stock solution of this compound in DMSO.

    • Add the DMSO stock to the corn oil and mix thoroughly.

Important Note for In Vivo Formulations: It is recommended to prepare these formulations fresh on the day of use.

Troubleshooting Guide

Troubleshooting_JNJ5207852_Solubility start Start: Dissolving this compound issue Issue Encountered start->issue precipitation Precipitation upon dilution in aqueous buffer issue->precipitation Precipitation incomplete_dissolution Incomplete dissolution in initial solvent issue->incomplete_dissolution Incomplete Dissolution solution1 Try lowering the final concentration precipitation->solution1 solution2 Increase the percentage of organic co-solvent (e.g., DMSO) precipitation->solution2 solution3 Use a formulation with solubilizing agents (e.g., Tween-80, SBE-β-CD) precipitation->solution3 solution4 Apply sonication incomplete_dissolution->solution4 solution5 Apply gentle warming incomplete_dissolution->solution5 solution6 Ensure using anhydrous DMSO for the free base incomplete_dissolution->solution6 end End: Clear Solution solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Troubleshooting workflow for this compound dissolution issues.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for preparing this compound solutions for experimental use.

JNJ5207852_Preparation_Workflow start Start: this compound Powder weigh Weigh appropriate amount of powder start->weigh choose_solvent Choose appropriate solvent weigh->choose_solvent dmso Anhydrous DMSO (for free base) choose_solvent->dmso Free Base water Water (for dihydrochloride) choose_solvent->water Dihydrochloride dissolve Dissolve with sonication or gentle warming dmso->dissolve water->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution storage Store at -80°C in aliquots stock_solution->storage dilution Dilute to working concentration stock_solution->dilution in_vitro In Vitro Experiment (e.g., cell culture medium) dilution->in_vitro In Vitro in_vivo In Vivo Formulation (with co-solvents) dilution->in_vivo In Vivo end End: Experimental Use in_vitro->end in_vivo->end

Workflow for preparing this compound solutions.

References

troubleshooting JNJ-5207852 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852, a potent and selective histamine H3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, non-imidazole, and potent antagonist of the histamine H3 receptor.[1] It exhibits high affinity for both rat and human H3 receptors and is known for its ability to penetrate the brain, making it a valuable tool for central nervous system research.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a neutral antagonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain.[2][3][4] By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters, leading to its observed wake-promoting and cognitive-enhancing effects.[1]

Q3: What are the primary research applications for this compound?

A3: this compound is primarily used in preclinical research to investigate the role of the histamine H3 receptor in various physiological processes, including:

  • Regulation of the sleep-wake cycle.[1][5]

  • Cognitive function and memory.

  • Neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD.[4]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[6] The dihydrochloride salt is soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vitro Binding Affinity of this compound

SpeciesReceptorpKiReference Compound (Thioperamide) pKi
HumanH39.247.40
RatH38.908.40

Data sourced from Barbier et al. (2004).[1]

Table 2: In Vivo Receptor Occupancy of this compound

SpeciesAdministration RouteED50
MouseSubcutaneous (s.c.)0.13 mg/kg

Data sourced from Barbier et al. (2004).[1]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor using membranes from cells expressing the receptor and a radiolabeled H3 receptor antagonist (e.g., [³H]-JNJ-5207852 or [³H]-R-α-methylhistamine).

Materials:

  • Cell membranes expressing the histamine H3 receptor

  • Radiolabeled H3 receptor antagonist (e.g., [³H]-JNJ-5207852)

  • This compound (for standard curve)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute cell membranes, radioligand, this compound, and test compounds to desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle

    • Radioligand

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. Plot the data and calculate the Ki of the test compound using the Cheng-Prusoff equation.

In Vivo Administration for Behavioral Studies in Rodents

This protocol provides a general guideline for the administration of this compound to rodents for behavioral experiments.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). For in vivo administration, further dilute the stock solution in a suitable vehicle to the desired final concentration. The final DMSO concentration should be minimized.

  • Animal Handling: Acclimate the animals to the experimental conditions to minimize stress-induced variability.

  • Dosing:

    • Weigh each animal to accurately calculate the dose volume.

    • Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage).

    • For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, use a fresh sterile needle for each animal.

    • For oral gavage (p.o.), use a proper gavage needle to avoid injury.

  • Behavioral Testing: Conduct the behavioral test at a predetermined time after compound administration, based on the pharmacokinetic profile of this compound.

  • Control Group: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.

Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Histamine_Post Histamine Histamine->Histamine_Post Synaptic Cleft G_protein Gαi/o H3R->G_protein Activates This compound This compound (Antagonist) This compound->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces cAMP->Histamine Inhibits Release (Negative Feedback) Postsynaptic_Receptors Postsynaptic Receptors Neuronal_Response Neuronal Response Postsynaptic_Receptors->Neuronal_Response Histamine_Post->Postsynaptic_Receptors

Caption: Histamine H3 Receptor Signaling Pathway.

In_Vitro_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents assay_setup Set up Assay Plate (Buffer, Compound, Radioligand, Membranes) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: In Vitro Radioligand Binding Assay Workflow.

Troubleshooting_Decision_Tree start Start: Unexpected Results issue_type In Vitro or In Vivo? start->issue_type in_vitro_issue In Vitro Issue issue_type->in_vitro_issue In Vitro in_vivo_issue In Vivo Issue issue_type->in_vivo_issue In Vivo low_signal Low Signal or No Specific Binding in_vitro_issue->low_signal high_variability High Variability Between Replicates in_vitro_issue->high_variability inconsistent_potency Inconsistent IC50/Ki Values in_vitro_issue->inconsistent_potency check_reagents Check Reagent Quality & Concentrations low_signal->check_reagents optimize_assay Optimize Assay Conditions (Incubation Time, Temp) low_signal->optimize_assay pipetting_technique Review Pipetting Technique high_variability->pipetting_technique check_compound_solubility Verify Compound Solubility & Stability high_variability->check_compound_solubility inconsistent_potency->check_reagents inconsistent_potency->check_compound_solubility no_effect Lack of Expected Behavioral Effect in_vivo_issue->no_effect high_variability_vivo High Variability in Animal Responses in_vivo_issue->high_variability_vivo adverse_effects Unexpected Adverse Effects in_vivo_issue->adverse_effects no_effect->check_compound_solubility check_pk Review Pharmacokinetics & Dose no_effect->check_pk animal_handling Refine Animal Handling & Acclimation high_variability_vivo->animal_handling observe_animals Closely Observe Animals for Off-Target Effects adverse_effects->observe_animals solution_node solution_node

References

optimizing JNJ-5207852 dosage for mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JNJ-5207852 in preclinical mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H3 receptor antagonist.[1][2] It is not a P2X7 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases histamine levels in the brain, which is associated with its wake-promoting effects.[1]

Q2: What are the reported effects of this compound in mice?

A2: In mice, this compound has been shown to increase wakefulness and decrease both REM and slow-wave sleep.[1][3] These effects are not associated with hypermotility.[1][3] Notably, the wake-promoting effects of this compound were absent in H3 receptor knockout mice, confirming its mechanism of action.[1][3][2]

Q3: What is a recommended starting dosage for this compound in mice?

A3: Based on published preclinical studies, a common dosage range for this compound in mice is 1-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[1] A 4-week daily treatment with 10 mg/kg i.p. did not lead to changes in body weight.[1] The effective dose for receptor occupancy in the brain has been shown to be low, with an ED50 of 0.13 mg/kg (s.c.) for ex vivo receptor occupancy.[1][3][2]

Q4: How should this compound be prepared for administration?

A4: this compound is available as a dihydrochloride salt and is soluble in water and DMSO.[4] For in vivo studies, it has been dissolved in saline for intraperitoneal (i.p.) injections.[5] Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on wakefulness. Insufficient dosage.Increase the dose within the 1-10 mg/kg range. Consider the route of administration, as bioavailability can differ.
Incorrect mechanism of action being studied.Confirm that the experimental model is appropriate for a histamine H3 receptor antagonist. This compound will not have effects related to P2X7 receptor antagonism.
Compound degradation.Ensure proper storage of the compound as per the manufacturer's guidelines. Prepare fresh solutions for each experiment.
Unexpected side effects (e.g., hypermotility). The observed effects are not characteristic of this compound.Verify the identity and purity of the compound. This compound's wake-promoting effects are not typically associated with hypermotility.[1][3]
Off-target effects at very high doses.Reduce the dosage to the recommended range.
Variability in experimental results. Differences in mouse strain, age, or sex.Standardize the animal model parameters. Report any observed differences between experimental groups.
Inconsistent administration technique.Ensure consistent and accurate administration of the compound.

Experimental Protocols

Pharmacokinetic Analysis in Mice

A suggested method for pharmacokinetic analysis involves serial blood sampling from the lateral tail vein. This method allows for the evaluation of plasma concentration and pharmacokinetic parameters from a single mouse, reducing inter-individual variability.[6]

Table 1: Summary of this compound Dosages Used in Mice

Dosage Administration Route Observed Effect Reference
1-10 mg/kgSubcutaneous (s.c.)Increased wakefulness, decreased REM and slow-wave sleep.[1][3]
10 mg/kgIntraperitoneal (i.p.)No change in body weight after 4 weeks of daily treatment.[1]
0.13 mg/kgSubcutaneous (s.c.)ED50 for ex vivo brain receptor occupancy.[1][3][2]
20 mg/kgSubcutaneous (s.c.)Used in a pharmacokinetic study.[7]

Visualizations

JNJ_5207852_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Receptor H3 Receptor (Autoreceptor) H3_Receptor->Histamine_Release Inhibits Histamine Histamine Histamine_Release->Histamine Histamine->H3_Receptor Binds to and activates Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_Receptors Activates JNJ_5207852 This compound JNJ_5207852->H3_Receptor Blocks

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental_Workflow_Dosage_Optimization Start Start: Define Experimental Goals Dose_Selection Select Initial Doses (e.g., 1, 3, 10 mg/kg) Start->Dose_Selection Administration Administer this compound to Mice (s.c. or i.p.) Dose_Selection->Administration Behavioral_Assessment Assess Wakefulness and Sleep Patterns Administration->Behavioral_Assessment PK_Analysis Pharmacokinetic Analysis (Optional) Administration->PK_Analysis Data_Analysis Analyze Data for Dose-Response Relationship Behavioral_Assessment->Data_Analysis PK_Analysis->Data_Analysis Decision Is Optimal Dose Identified? Data_Analysis->Decision Refine_Dose Refine Dose Range and Repeat Experiment Decision->Refine_Dose No End End: Optimal Dose Determined Decision->End Yes Refine_Dose->Administration

Caption: Experimental workflow for optimizing this compound dosage in mice.

References

JNJ-5207852 Technical Support Center: Investigating Potential Off-Target CNS Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing frequently asked questions regarding the potential off-target effects of JNJ-5207852 within the Central Nervous System (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[2][3][4] The H3 receptor is primarily a presynaptic autoreceptor in the CNS that inhibits the synthesis and release of histamine. By antagonizing this receptor, this compound increases the release of histamine, which in turn promotes wakefulness.[1][5]

Q2: How selective is this compound for the histamine H3 receptor?

A2: this compound is highly selective for the H3 receptor. A key study demonstrated that at a concentration of 1 µM, this compound showed no inhibitory effect greater than 50% in a screening panel of approximately 50 G-protein-coupled receptors, ion channels, and other drug targets.[2] Furthermore, it did not show significant binding to human H1, H2, or H4 histamine receptors.[2]

Q3: I'm observing an unexpected phenotype in my CNS model after administering this compound. Could this be an off-target effect?

A3: While this compound has a high degree of selectivity, an unexpected phenotype could arise from several factors. It is important to consider:

  • Downstream Effects of H3R Antagonism: The H3 receptor also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. An observed effect could be a downstream consequence of altering these neurotransmitter systems, rather than a direct off-target binding event.

  • Untested Targets: The original off-target screening panel was extensive but not exhaustive. It is possible your biological system expresses a target not included in that panel.

  • Experimental Variables: Ensure that the observed effect is not due to experimental artifacts, vehicle effects, or other confounding variables in your model system.[6][7]

Q4: What are the known CNS effects of this compound in preclinical models?

A4: In rodents, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][3] These wake-promoting effects are absent in H3 receptor knockout mice, confirming its on-target mechanism.[1][2] Notably, these effects are not associated with hypermotility.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes Not Related to Wakefulness
  • Problem: Your rodent model exhibits behavioral changes such as altered anxiety levels, cognitive performance, or motor coordination that are not typically associated with H3R antagonism-induced wakefulness.

  • Troubleshooting Steps:

    • Review Downstream Neurotransmitter Systems: H3R antagonism can modulate the release of several neurotransmitters. The observed behavior could be linked to altered dopaminergic, cholinergic, or serotonergic signaling. Consider measuring the levels of these neurotransmitters in relevant brain regions.

    • Conduct Control Experiments:

      • Vehicle Control: Ensure the vehicle used to dissolve this compound does not produce the observed effect.

      • Positive Control: Use a known compound that induces the observed behavioral change to validate your assay.

      • H3R Knockout/Knockdown Model: If available, testing this compound in an H3R-deficient model can help determine if the effect is on-target.[1][2]

    • Consult Off-Target Panel: Refer to the representative off-target screening panel in Table 2. If you suspect a specific receptor system is involved, check if it was likely included in the original screening.

Issue 2: Inconsistent or No-Wake Promoting Effect Observed
  • Problem: You are not observing the expected increase in wakefulness in your animal model after this compound administration.

  • Troubleshooting Steps:

    • Verify Compound Integrity and Formulation: Ensure the compound is properly stored and the formulation is correct. This compound dihydrochloride is soluble in water and DMSO.[4]

    • Confirm Brain Penetrance and Receptor Occupancy: The compound is known to be brain penetrant.[1][2][4] However, factors such as route of administration and metabolism could affect its concentration in the CNS. An ex vivo autoradiography study can confirm receptor occupancy at the dose used.

    • Check Animal Strain and Circadian Cycle: The sedative baseline of your specific rodent strain and the time of day of administration (light vs. dark cycle) can significantly influence the outcome of wakefulness studies.

    • Review Experimental Protocol: Ensure your sleep scoring and EEG/EMG recording methodologies are sensitive enough to detect changes in wakefulness.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

SpeciesReceptorpKiReference
HumanH39.24[2][3][4]
RatH38.9[2][3][4]

Table 2: Representative Off-Target Selectivity Panel

This compound was reported to have no significant activity (<50% inhibition at 1 µM) against a panel of ~50 targets from CEREP.[2] While the exact composition of the historical panel is not public, the following table lists targets commonly found in safety screening panels from that era and today, which were likely included.

Target ClassRepresentative Examples
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2, D3, D4, D5), Serotonergic (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ), Cannabinoid (CB1, CB2), Angiotensin (AT1), Bradykinin (B2), GABA (GABA-B)
Ion Channels Sodium (Nav1.5), Potassium (hERG), Calcium (L-type), Chloride
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Phosphodiesterases (PDEs), Cyclooxygenases (COX-1, COX-2)

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor in brain tissue homogenates.

  • Methodology:

    • Membrane Preparation: Homogenize rodent brain tissue (e.g., cortex or striatum) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.

    • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a suitable H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine), and varying concentrations of this compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy
  • Objective: To determine the occupancy of H3 receptors in the brain after systemic administration of this compound.

  • Methodology:

    • Dosing: Administer this compound or vehicle to rodents at various doses and time points.

    • Tissue Collection: At a designated time, euthanize the animals and rapidly dissect and freeze the brains.

    • Cryosectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the frozen brain tissue using a cryostat and mount them on microscope slides.

    • Radioligand Incubation: Incubate the brain sections with a solution containing a specific H3 receptor radioligand.

    • Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.

    • Imaging: Expose the slides to a phosphor imaging plate or autoradiographic film.

    • Quantification: Quantify the density of radioligand binding in specific brain regions. Receptor occupancy is calculated as the percentage reduction in specific binding in this compound-treated animals compared to vehicle-treated controls.[8]

Protocol 3: Open Field Locomotor Activity Test
  • Objective: To assess the effect of this compound on spontaneous locomotor activity.

  • Methodology:

    • Apparatus: Use a square or circular arena with walls to prevent escape, equipped with an overhead camera or a grid of infrared beams to track movement.

    • Habituation: Place the animals in the testing room for a period (e.g., 30-60 minutes) to acclimate before the test.[9]

    • Dosing: Administer this compound or vehicle.

    • Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).[10][11]

    • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).

    • Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.[9]

Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic, Dopaminergic) Histamine_synthesis Histamine Synthesis Histamine_release Histamine Release Histamine_synthesis->Histamine_release H3_Autoreceptor H3 Autoreceptor Histamine_release->H3_Autoreceptor Negative Feedback Histamine Histamine in Synapse Histamine_release->Histamine H3_Heteroreceptor H3 Heteroreceptor NT_release Other Neurotransmitter Release (ACh, DA, NE, 5-HT) H3_Heteroreceptor->NT_release JNJ This compound JNJ->H3_Autoreceptor Antagonism JNJ->H3_Heteroreceptor Antagonism Histamine->H3_Autoreceptor Histamine->H3_Heteroreceptor

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Off_Target_Troubleshooting Start Unexpected CNS Effect Observed with this compound IsOnTarget Is the effect consistent with H3R antagonism downstream effects (e.g., altered DA, ACh)? Start->IsOnTarget DirectBinding Could it be a direct off-target binding event? IsOnTarget->DirectBinding No Conclusion_OnTarget Likely an ON-TARGET, downstream effect of H3R blockade. IsOnTarget->Conclusion_OnTarget Yes ExperimentalArtifact Could it be an experimental artifact? DirectBinding->ExperimentalArtifact No Conclusion_OffTarget Potential OFF-TARGET effect. Consider counter-screening. DirectBinding->Conclusion_OffTarget Yes ExperimentalArtifact->Conclusion_OffTarget No Conclusion_Artifact Likely an experimental artifact. Review protocol and controls. ExperimentalArtifact->Conclusion_Artifact Yes

Caption: Logical workflow for troubleshooting unexpected CNS effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Off_Target_Screen Off-Target Panel Screen (Assess Selectivity) Binding_Assay->Off_Target_Screen Dosing Animal Dosing Off_Target_Screen->Dosing Autoradiography Ex Vivo Autoradiography (Confirm Receptor Occupancy) Dosing->Autoradiography Behavior Locomotor Activity Test (Assess Phenotype) Dosing->Behavior

Caption: Experimental workflow for characterizing the CNS effects of this compound.

References

Technical Support Center: JNJ-5207852 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1] It exhibits high affinity for both rat and human H3 receptors.[2][3][4]

Q2: How selective is this compound?

This compound is highly selective for the H3 receptor. At a concentration of 1 μM, it shows negligible binding to other receptors, transporters, and ion channels, including other histamine receptor subtypes (H1, H2, and H4).[2][5]

Q3: What are the binding affinities (pKi) of this compound for its target?

The reported pKi values for this compound are as follows:

SpeciesReceptorpKi
HumanH3 Receptor9.24[2][3][4]
RatH3 Receptor8.90[2][3][4]

Q4: Is this compound considered a neutral antagonist?

Yes, this compound is described as a neutral antagonist at the H3 receptor.[2][4]

Troubleshooting Guides

High non-specific binding can be a significant issue in in vitro assays, potentially masking the specific binding signal and leading to inaccurate results.[6] While this compound is known for its high selectivity, experimental conditions can still contribute to non-specific interactions.

Guide 1: Troubleshooting High Non-Specific Binding in Radioligand Binding Assays

This guide addresses common causes of high non-specific binding (NSB) and provides systematic troubleshooting steps. Ideally, non-specific binding should be less than 50% of the total binding.[6][7]

Problem: High non-specific binding observed in your radioligand assay with ³H-JNJ-5207852.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: A common starting point is a concentration at or below the Kd value.[6] - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[6] - Consider Hydrophobicity: Highly hydrophobic ligands may exhibit higher non-specific binding.[6]
Tissue/Cell Preparation - Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal level, typically within the 100-500 µg range for most receptor assays.[6] - Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove endogenous ligands and other interfering substances.[6]
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[6] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[6] - Increase Wash Steps: Use a larger volume of ice-cold wash buffer and/or increase the number of washes.[6] - Filter Pre-treatment: Coating filters with BSA can be beneficial.[6]

Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding Detected radioligand Evaluate Radioligand - Lower Concentration - Check Purity start->radioligand preparation Optimize Tissue/Cell Prep - Reduce Protein Amount - Improve Washing start->preparation conditions Adjust Assay Conditions - Optimize Incubation - Modify Buffer - Increase Washing start->conditions retest Re-run Assay radioligand->retest preparation->retest conditions->retest end NSB within Acceptable Limits retest->end Successful further_troubleshooting Consult Literature for Compound-Specific Issues retest->further_troubleshooting Unsuccessful

Caption: A flowchart for troubleshooting high non-specific binding.

Guide 2: Interpreting Results in Antagonist Assays

Antagonist assays can be challenging to interpret because a decrease in signal can arise from true antagonism or from non-specific effects.[8]

Problem: A concentration-dependent decrease in signal is observed in the presence of this compound, but you are unsure if it is true antagonism.

Possible Confounding Factors and Solutions:

Potential Confounding Factor Verification Steps
Cytotoxicity - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your antagonist assay to rule out cell death as the cause of signal reduction.[8]
Assay Interference - If using a reporter gene assay with a fluorescent or luminescent readout, test for direct quenching or inhibition of the reporter enzyme by this compound.[8]
Non-Receptor Mediated Effects - A lack of response in a receptor-mediated assay could indicate that the system is not being activated for reasons other than direct receptor binding.[8]

Logical Flow for Validating Antagonist Activity

G start Decreased Signal with this compound check_viability Run Cell Viability Assay start->check_viability check_interference Test for Assay Interference check_viability->check_interference No Cytotoxicity conclusion_false Conclude Non-Specific Effect or Cytotoxicity check_viability->conclusion_false Cytotoxicity Observed conclusion_true Conclude True Antagonism check_interference->conclusion_true No Interference check_interference->conclusion_false Interference Observed Histamine Histamine H3R H3 Receptor Histamine->H3R Activates JNJ5207852 This compound JNJ5207852->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Effects (e.g., Neurotransmitter Release) PKA->downstream

References

mitigating JNJ-5207852-induced side effects in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments with the histamine H3 receptor (H3R) antagonist, JNJ-5207852. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and offer guidance on mitigating unintended effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine in the brain, which in turn promotes wakefulness.[3]

Q2: What are the expected pharmacological effects of this compound in animals?

A2: The most prominent effects observed in animal studies are increased wakefulness and a reduction in both REM (Rapid Eye Movement) sleep and slow-wave sleep.[2][4][5] These effects are dose-dependent and have been demonstrated in both rats and mice.[2]

Q3: Are there any known adverse side effects of this compound in animal models?

A3: Published preclinical studies have not reported significant adverse side effects for this compound. Specifically, its wake-promoting effects are not associated with hypermotility, a common side effect of traditional stimulants.[4][5] Additionally, long-term administration (4 weeks) in mice did not lead to changes in body weight.[4][5]

Q4: Can this compound be administered orally?

A4: Yes, this compound is orally bioavailable and effectively penetrates the brain.[1][2]

Troubleshooting Guide: Managing this compound-Induced Effects

This guide addresses potential challenges researchers may face during their experiments, focusing on the known pharmacological effects of this compound.

Issue Potential Cause Recommended Mitigation Strategy
Excessive Wakefulness or Sleep Disruption in Study Animals This is the primary and expected pharmacological effect of this compound due to H3 receptor antagonism.- Dose Optimization: Conduct a dose-response study to determine the minimal effective dose for your desired outcome to avoid exaggerated pharmacological effects. - Timing of Administration: Administer the compound during the animal's normal active phase to minimize disruption of the natural circadian rhythm. - Acclimatization: Allow for a suitable acclimatization period after compound administration before behavioral testing to ensure the animal is not in an overly aroused state.
Variability in Experimental Results Inconsistent drug exposure due to formulation or administration issues.- Proper Formulation: Ensure this compound is fully dissolved in the vehicle. For subcutaneous injection, saline is a suitable vehicle. For oral gavage, a suspension in 0.5% methylcellulose has been used.[1] - Consistent Administration: Use precise administration techniques to ensure each animal receives the intended dose.
Lack of Expected Wake-Promoting Effect Incorrect dosage, administration route, or potential issues with the compound.- Verify Compound Potency: Ensure the compound has been stored correctly and has not degraded. - Confirm Dosage and Route: Double-check calculations for dosing and ensure the chosen administration route is appropriate for the experimental design. Subcutaneous and oral routes have been shown to be effective.[1][2]
Potential for Unforeseen Behavioral Changes While not reported for this compound, other H3R antagonists have been associated with psychosis-related events in human studies.[6]- Comprehensive Behavioral Monitoring: In addition to the primary experimental readouts, implement a battery of general behavioral observations to monitor for any abnormal activities. - Control Groups: Always include appropriate vehicle-treated control groups to differentiate compound-specific effects from other experimental variables.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

SpeciesReceptorpKi
RatHistamine H38.9[2]
HumanHistamine H39.24[2]

Table 2: In Vivo Efficacy in Rodents

SpeciesAdministration RouteDose Range (mg/kg)Primary Effect
RatSubcutaneous3, 10, 30Increased wakefulness, decreased REM and slow-wave sleep[2]
MouseSubcutaneous1 - 10Increased wakefulness, decreased REM and slow-wave sleep[4]
MouseIntraperitoneal10No change in body weight over 4 weeks[4]

Experimental Protocols

Protocol 1: Assessment of Wake-Promoting Effects in Rats

  • Animals: Male Sprague-Dawley rats (280-350g).

  • Housing: Animals are housed on a 12:12 hour light:dark cycle.

  • Surgical Implantation: For EEG/EMG recordings, animals are surgically implanted with electrodes over the cortex and into the nuchal musculature. A minimum of 7-10 days of post-operative recovery is recommended.

  • Compound Preparation: this compound dihydrochloride is dissolved in sterile 0.9% saline for subcutaneous injection.

  • Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle (saline) subcutaneously at the beginning of the light (rest) phase.

  • Data Collection: Continuously record EEG and EMG for at least 6 hours post-injection.

  • Analysis: Score the recordings for wakefulness, REM sleep, and non-REM (slow-wave) sleep in defined epochs (e.g., 30 seconds). Compare the time spent in each state between the this compound-treated and vehicle-treated groups.

Protocol 2: Preparation of this compound for Oral Administration

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water.

  • Preparation:

    • Weigh the required amount of this compound dihydrochloride.

    • Prepare the 0.5% methylcellulose solution.

    • Gradually add the powdered this compound to the vehicle while continuously vortexing or stirring to create a homogenous suspension.

  • Administration: Administer the suspension via oral gavage at the desired dose volume.

Visualizations

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP JNJ This compound JNJ->H3R Antagonizes Histamine Histamine Histamine->H3R Activates ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Decreased Neuronal Inhibition CREB->Neuronal_Activity Leads to

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

G start Start prep Prepare this compound (e.g., in Saline) start->prep admin Administer to Animal (e.g., Subcutaneous) prep->admin monitor Monitor Animal for Pharmacological Effects (e.g., EEG/EMG) admin->monitor observe Observe for Potential Adverse Events monitor->observe data Collect and Analyze Data observe->data No Adverse Events end End observe->end Adverse Event: Document & Mitigate data->end

Caption: General experimental workflow for in vivo studies with this compound.

References

JNJ-5207852 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of histamine to the H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By antagonizing this receptor, this compound can increase the release of these neurotransmitters.

Q2: Is this compound an inverse agonist or a neutral antagonist?

A2: this compound is a neutral antagonist at the histamine H3 receptor.[1] This means it blocks the action of agonists but does not have an effect on the receptor's constitutive activity, which is the basal level of signaling in the absence of an agonist. This is in contrast to inverse agonists, which reduce the constitutive activity of the receptor.

Q3: What are the reported binding affinity (pKi) and functional potency (pA2) values for this compound?

A3: The reported binding affinities and functional potencies for this compound are summarized in the table below.

SpeciesBinding Affinity (pKi)Functional Potency (pA2)
Human9.24[1][2]9.84[1]
Rat8.90[1][2]8.94[1]

Q4: How should I interpret the dose-response curve for this compound in a functional assay?

A4: As a competitive antagonist, this compound will cause a parallel rightward shift in the concentration-response curve of an H3 receptor agonist (e.g., histamine or R-α-methylhistamine).[1] There should be no change in the maximum response of the agonist. The magnitude of this shift is dependent on the concentration of this compound used. This relationship can be quantified using a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.

Troubleshooting Guide

Problem 1: I am not observing a rightward shift in the agonist dose-response curve in the presence of this compound.

  • Possible Cause 1: Incorrect concentration of this compound.

    • Troubleshooting Step: Verify the calculations for your serial dilutions. Ensure that the final concentrations of this compound in your assay are appropriate to elicit a response. Given its high potency, nanomolar concentrations should be effective.

  • Possible Cause 2: Issues with compound integrity.

    • Troubleshooting Step: Ensure that your stock solution of this compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Problems with the agonist.

    • Troubleshooting Step: Confirm the stability and concentration of your H3 receptor agonist. Run a control experiment with the agonist alone to ensure it produces a consistent and reproducible dose-response curve.

  • Possible Cause 4: Cell-based assay issues.

    • Troubleshooting Step: Check the health and passage number of your cell line expressing the H3 receptor. Ensure adequate receptor expression levels.

Problem 2: The maximum response of the agonist is suppressed in the presence of this compound.

  • Possible Cause 1: Non-competitive antagonism or off-target effects.

    • Troubleshooting Step: While this compound is reported to be a competitive antagonist, at very high concentrations, it may exhibit non-specific effects. Try using a lower concentration range of this compound. Also, consider the possibility of off-target effects in your specific experimental system.

  • Possible Cause 2: Assay artifacts.

    • Troubleshooting Step: High concentrations of any compound can sometimes interfere with the assay technology (e.g., fluorescence or luminescence readouts). Run appropriate controls, including this compound alone at the highest concentration, to check for any interference.

Problem 3: The slope of my Schild plot is significantly different from unity (1).

  • Possible Cause 1: Non-competitive antagonism.

    • Troubleshooting Step: A Schild plot slope that is not equal to 1 suggests that the antagonism may not be competitive. As mentioned above, this could be due to using excessively high concentrations of this compound.

  • Possible Cause 2: Lack of equilibrium.

    • Troubleshooting Step: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptors before adding the agonist.

  • Possible Cause 3: Agonist or antagonist degradation.

    • Troubleshooting Step: If either the agonist or antagonist is unstable during the course of the experiment, it can affect the shape of the dose-response curves and the resulting Schild plot.

Experimental Protocols

1. cAMP Accumulation Assay for this compound Functional Antagonism

This protocol is designed to measure the ability of this compound to antagonize the histamine-mediated inhibition of forskolin-induced cAMP accumulation in cells expressing the histamine H3 receptor.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor in appropriate media.

  • Assay Procedure:

    • Seed the cells into 96-well plates and allow them to attach overnight.

    • Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add a range of concentrations of an H3 receptor agonist (e.g., histamine) to the wells.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration for each concentration of this compound.

    • Determine the EC50 of the agonist in the absence and presence of different concentrations of this compound.

    • Calculate the dose ratio for each concentration of this compound.

    • Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the molar concentration of this compound.

    • The x-intercept of the Schild plot will give the pA2 value.

2. [35S]GTPγS Binding Assay for this compound

This assay measures the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G proteins coupled to the H3 receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the histamine H3 receptor.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4), and serial dilutions of this compound.

    • Add a range of concentrations of an H3 receptor agonist.

    • Incubate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration over GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the log of the agonist concentration for each concentration of this compound.

    • Analyze the data as described for the cAMP accumulation assay to determine the pA2 value.

Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine Histamine_Vesicle->Histamine Release H3R Histamine H3 Receptor (Gi/o) AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Channel Ca2+ Channel PKA->Ca_Channel Inhibits Ca_Channel->Histamine_Vesicle Modulates Release Histamine->H3R Binds Postsynaptic_Receptor Postsynaptic Receptor Histamine->Postsynaptic_Receptor Binds JNJ5207852 This compound (Antagonist) JNJ5207852->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and the action of this compound.

Experimental_Workflow_Schild_Analysis cluster_experiment Experimental Steps cluster_analysis Data Analysis Step1 1. Prepare cells expressing H3 receptor in 96-well plates. Step2 2. Add serial dilutions of This compound (Antagonist). Step1->Step2 Step3 3. Add serial dilutions of H3 Agonist. Step2->Step3 Step4 4. Stimulate with Forskolin (for cAMP assay). Step3->Step4 Step5 5. Incubate and measure response (e.g., cAMP levels). Step4->Step5 Analysis1 6. Generate agonist dose-response curves for each antagonist concentration. Step5->Analysis1 Analysis2 7. Calculate EC50 values and Dose Ratios. Analysis1->Analysis2 Analysis3 8. Construct Schild Plot: log(Dose Ratio - 1) vs log[Antagonist] Analysis2->Analysis3 Analysis4 9. Determine pA2 value from the x-intercept. Analysis3->Analysis4

Caption: Workflow for determining the pA2 value of this compound using Schild analysis.

Troubleshooting_Logic Start Unexpected Dose-Response Curve Result Check1 Is there a rightward shift in the agonist curve? Start->Check1 No_Shift No Shift Observed Check1->No_Shift No Yes_Shift Shift Observed Check1->Yes_Shift Yes Troubleshoot1 Verify antagonist/agonist concentrations and integrity. Check cell health. No_Shift->Troubleshoot1 Check2 Is the maximum response of the agonist suppressed? Yes_Shift->Check2 No_Suppression No Suppression Check2->No_Suppression No Yes_Suppression Suppression Observed Check2->Yes_Suppression Yes Check3 Is the Schild plot slope ~1? No_Suppression->Check3 Troubleshoot2 Check for non-competitive effects (lower antagonist concentration). Rule out assay artifacts. Yes_Suppression->Troubleshoot2 Slope_OK Slope ≈ 1 Check3->Slope_OK Yes Slope_Not_OK Slope ≠ 1 Check3->Slope_Not_OK No End Proceed with pA2 calculation. Slope_OK->End Troubleshoot3 Ensure equilibrium was reached. Check for compound degradation. Slope_Not_OK->Troubleshoot3

Caption: A logical workflow for troubleshooting unexpected dose-response curve results.

References

Technical Support Center: JNJ-5207852 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-5207852. The information provided is intended to assist with in vivo experiments, focusing on understanding and managing its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a G-protein coupled receptor that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. By antagonizing this receptor, this compound can increase the release of histamine and other neurotransmitters, leading to effects such as wakefulness.[3][4]

Q2: Does this compound have poor oral bioavailability?

Contrary to some interpretations, this compound demonstrates high oral bioavailability in preclinical models. In a study with Sprague-Dawley rats, the average oral bioavailability was 107% in males and 85% in females.[3] The compound is extensively absorbed after oral administration and achieves high levels in the brain.[1][3][4]

Q3: What are the known pharmacokinetic parameters for this compound in rats?

Pharmacokinetic studies in rats have established key parameters for this compound following a single oral dose. These findings are crucial for designing in vivo experiments, particularly for determining appropriate dosing and sampling schedules.

ParameterMale RatsFemale RatsReference
Dose 30 mg/kg (oral)30 mg/kg (oral)[3]
Tmax (Time to Peak Plasma Concentration) 4.5 hours4.0 hours[3]
Elimination Half-life (t½) 14.6 hours16.8 hours[3]
Oral Bioavailability (F%) 107%85%[3]

Q4: If bioavailability is high, what could "poor pharmacokinetic characteristics" refer to?

While this compound did not proceed to clinical development due to "poor pharmacokinetic characteristics," this does not necessarily mean poor absorption. This terminology could encompass a range of other factors that can complicate drug development, such as:

  • High inter-individual variability: Significant differences in drug exposure between subjects.

  • Complex metabolism: Formation of multiple metabolites that may have their own pharmacological activity or safety concerns.

  • Potential for drug-drug interactions: Inhibition or induction of metabolic enzymes like cytochrome P450s.

  • Non-linear pharmacokinetics: A non-proportional relationship between the administered dose and the resulting plasma concentration.

Q5: What are the initial signs of inconsistent oral absorption in my in vivo study?

Even with high overall bioavailability, you might encounter inconsistent results. Key indicators of variable absorption in your experiments include:

  • High variability in plasma concentrations at specific time points across different animals in the same dosing group.

  • Inconsistent or unpredictable dose-response relationships in your efficacy or toxicology studies.

  • Unexpectedly low or high drug exposure (AUC) in a subset of your study animals.

Troubleshooting Guide: Inconsistent In Vivo Exposure

This guide provides strategies to troubleshoot and mitigate variability in the in vivo pharmacokinetic profile of this compound.

Issue 1: High Variability in Plasma Concentrations

High variability can obscure the true efficacy and safety profile of a compound. The following strategies focus on improving the consistency of oral absorption.

  • Rationale: Reducing the particle size of a compound increases its surface area, which can lead to a more rapid and uniform dissolution in the gastrointestinal tract.[5] This is particularly useful for ensuring complete dissolution of the administered dose.

  • Experimental Protocol:

    • Prepare a micronized form of this compound using techniques like jet milling or cryo-milling.

    • Characterize the particle size distribution of the micronized and non-micronized compound using laser diffraction.

    • Prepare a simple suspension of both forms (e.g., in 0.5% methylcellulose).

    • Administer equivalent doses to parallel groups of rats via oral gavage.

    • Collect plasma samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Analyze plasma concentrations and compare the pharmacokinetic parameters, paying close attention to the standard deviation in Cmax and AUC.

  • Hypothetical Data Presentation:

FormulationMean Cmax (ng/mL)SD of CmaxMean AUC (ng·h/mL)SD of AUC
Standard Suspension1250450250008000
Micronized Suspension1350150260002500
  • Rationale: Converting the crystalline form of a drug to an amorphous state dispersed within a polymer matrix can enhance its aqueous solubility and dissolution rate.[5] This can lead to more consistent absorption.

  • Experimental Protocol:

    • Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion.

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • Administer the solid dispersion (reconstituted in water) and a crystalline suspension to parallel groups of rats.

    • Conduct a pharmacokinetic study as described in Strategy 1.1.

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the contents of the GI tract.[6][7] This pre-dissolved state can bypass dissolution as a rate-limiting step, leading to more uniform absorption.[8]

  • Experimental Protocol:

    • Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol) for their ability to solubilize this compound.

    • Construct a ternary phase diagram to identify the optimal ratio of components for self-emulsification.

    • Prepare the this compound-loaded SEDDS formulation.

    • Administer the SEDDS formulation (e.g., in a gelatin capsule or via oral gavage) and a standard suspension to parallel groups of rats.

    • Conduct a pharmacokinetic study.

  • Hypothetical Data Presentation:

FormulationMean Cmax (ng/mL)SD of CmaxMean AUC (ng·h/mL)SD of AUC
Standard Suspension1250450250008000
SEDDS Formulation1500120280002000
Issue 2: Inconsistent Experimental Conditions

Variability can also be introduced through the experimental protocol itself.

  • Rationale: The presence or absence of food can significantly alter gastric emptying time, GI tract pH, and splanchnic blood flow, all of which can affect drug absorption.

  • Troubleshooting Steps:

    • Ensure a consistent fasting period for all animals before dosing (e.g., overnight fasting).[9]

    • Provide food at a standardized time point after dosing for all animals.[9]

    • Ensure free access to water at all times.[9]

    • Document and report the feeding conditions in all study reports.

  • Rationale: The vehicle used to administer the compound can impact its solubility and stability.

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved or uniformly suspended in the chosen vehicle.

    • For suspensions, ensure consistent particle size and use a suitable suspending agent (e.g., methylcellulose) to prevent settling.

    • Always prepare the dosing formulation fresh on the day of the experiment.

    • Confirm the concentration of this compound in the dosing formulation.

Visualizations

H3_Receptor_Signaling_Pathway JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Histamine_release Increased Histamine Release G_protein->Histamine_release Reduces Inhibition of cAMP cAMP AC->cAMP Converts ATP to

Caption: Simplified signaling pathway of the Histamine H3 receptor.

Troubleshooting_Workflow start Inconsistent In Vivo Pharmacokinetic Data check_protocol Review Experimental Protocol (Fasting, Vehicle, Dosing) start->check_protocol protocol_issue Protocol Inconsistent check_protocol->protocol_issue Yes formulation_issue Protocol Consistent check_protocol->formulation_issue No standardize Standardize Protocol and Re-run protocol_issue->standardize end Consistent PK Data standardize->end consider_formulation Consider Formulation Strategies formulation_issue->consider_formulation micronization Micronization consider_formulation->micronization sdds SEDDS consider_formulation->sdds solid_dispersion Amorphous Solid Dispersion consider_formulation->solid_dispersion micronization->end sdds->end solid_dispersion->end

Caption: Decision tree for troubleshooting inconsistent PK data.

SEDDS_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract sedds_capsule SEDDS Formulation (Drug in Oil/Surfactant) emulsion Fine Oil-in-Water Emulsion Forms sedds_capsule->emulsion Disperses in GI Fluids dissolved_drug Drug Remains Dissolved emulsion->dissolved_drug absorption Consistent Absorption into Systemic Circulation dissolved_drug->absorption

Caption: Mechanism of SEDDS for enhancing absorption consistency.

References

Navigating In Vivo Studies with JNJ-5207852: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the potent H3 receptor antagonist JNJ-5207852 in in vivo studies, appropriate vehicle selection is paramount for ensuring reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the formulation and administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound for in vivo administration?

A1: There is no single universal vehicle for this compound, as the optimal choice depends on the route of administration (e.g., subcutaneous, intraperitoneal, oral), the desired dose, and the specific experimental protocol. However, based on the compound's solubility profile, multi-component vehicle systems are typically required. For the dihydrochloride salt of this compound, which is soluble in water up to 50 mM, aqueous-based vehicles may be suitable for lower concentrations.[1][2][3] For higher concentrations or the free base, co-solvent systems are necessary.

Commonly suggested formulations for poorly soluble compounds like this compound include:

  • A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • A solution of 10% DMSO in corn oil.[4]

  • A formulation containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[4]

It is crucial to first dissolve this compound completely in DMSO before adding other components.

Q2: What are the known solubility characteristics of this compound?

A2: The solubility of this compound varies depending on the salt form and the solvent. The dihydrochloride salt is reported to be soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.[1][2][3] The free base form has a high solubility in DMSO, noted as 77.5 mg/mL (approximately 245 mM), often requiring sonication to achieve full dissolution.[4]

Q3: Can I use a simple aqueous vehicle like saline for this compound?

A3: For the dihydrochloride salt at low concentrations, saline might be a viable option due to its reported aqueous solubility of up to 50 mM.[1][2][3] However, for the free base or for higher concentrations of the salt form, a simple aqueous vehicle is not recommended due to the risk of precipitation. It is always advisable to perform a small-scale solubility test with your specific batch of the compound and intended vehicle before preparing a large volume for your study.

Q4: Are there any known issues with the pharmacokinetics of this compound?

A4: Yes, this compound was noted to have poor pharmacokinetic characteristics, which ultimately led to the discontinuation of its clinical development.[5] Researchers should be aware of this and may need to tailor their study design, including dosing frequency and route of administration, to account for this. Despite these limitations, the compound is known to be orally active and brain penetrant.[1][6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in the vehicle during preparation. The compound's solubility limit has been exceeded in the final vehicle composition. The order of solvent addition was incorrect.1. Ensure this compound is completely dissolved in a small volume of DMSO first before adding other co-solvents or aqueous components.[4] 2. Gently warm the solution or use an ultrasonic bath to aid dissolution in DMSO.[1][4] 3. Consider increasing the proportion of the co-solvent (e.g., PEG300) or using a solubilizing agent like SBE-β-CD.[4]
The prepared formulation is too viscous for injection. A high concentration of polyethylene glycol (PEG) or other polymers can increase viscosity.1. Gently warm the formulation to reduce viscosity before administration. 2. If possible, adjust the vehicle composition to reduce the percentage of the high-viscosity component, ensuring the compound remains in solution.
Signs of irritation or toxicity in animals at the injection site. The vehicle itself may be causing irritation, particularly with high concentrations of DMSO or other organic solvents. The pH of the formulation may be outside the physiological range.1. Minimize the final concentration of DMSO in the formulation; aim for the lowest percentage that maintains solubility. 2. Ensure the pH of the final solution is close to neutral (pH 7.2-7.4). 3. Consider an alternative, less irritating vehicle if the problem persists. 4. Rotate injection sites for repeated dosing.
Inconsistent or unexpected experimental results. This could be due to inconsistent dosing from a non-homogenous formulation, degradation of the compound, or unintended biological effects of the vehicle.1. Ensure the formulation is a clear, homogenous solution before each administration. 2. Prepare fresh formulations daily to minimize the risk of degradation. 3. Always include a vehicle-only control group in your study to differentiate the effects of this compound from those of the vehicle.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

Salt FormSolventMaximum ConcentrationNotesReference(s)
DihydrochlorideWater50 mM[1][2][3]
DihydrochlorideDMSO20 mMWith gentle warming[1][2][3]
Free BaseDMSO77.5 mg/mL (~245 mM)Requires sonication[4]

Table 2: In Vivo Administration of this compound

Route of AdministrationSpeciesDose RangeSalt Form UsedReference(s)
Subcutaneous (s.c.)Rat, Mouse1 - 30 mg/kgHydrochloride[6][7][8]
Intraperitoneal (i.p.)Mouse10 mg/kgNot specified[6][7][8]
OralNot specifiedNot specifiedFumarate (for PK studies)[6]

Experimental Protocols & Methodologies

General Protocol for Vehicle Preparation (Example Formulation)

This protocol is based on a commonly suggested vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.

Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [4]

  • Weighing the Compound: Accurately weigh the required amount of this compound for your target concentration and final volume.

  • Initial Dissolution: Add 10% of the final volume as pure DMSO to the this compound powder. Vortex and/or sonicate until the compound is fully dissolved and the solution is clear.

  • Adding Co-solvent: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous.

  • Adding Surfactant: Add 5% of the final volume as Tween-80. Mix thoroughly.

  • Final Dilution: Add 45% of the final volume as sterile saline. Mix until a clear, homogenous solution is achieved.

  • Vehicle Control: Prepare a vehicle-only control by following the same procedure but omitting this compound.

Visualizing Experimental Logic

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for in vivo studies with this compound.

VehicleSelection start Start: Define In Vivo Study Parameters (Route, Dose, Species) solubility_check Is the required concentration ≤ 50 mM? start->solubility_check aqueous_vehicle Consider Aqueous Vehicle (e.g., Saline for Dihydrochloride Salt) solubility_check->aqueous_vehicle Yes cosolvent_path Develop Co-solvent System solubility_check->cosolvent_path No solubility_test Perform Small-Scale Solubility & Stability Test aqueous_vehicle->solubility_test formulation_dev Formulation Development: 1. Dissolve in DMSO 2. Add Co-solvents (e.g., PEG300) 3. Add Surfactant (e.g., Tween-80) 4. Add Aqueous Component cosolvent_path->formulation_dev formulation_dev->solubility_test precipitation Precipitation or Instability? solubility_test->precipitation optimize Optimize Formulation: - Adjust co-solvent ratios - Consider cyclodextrins (SBE-β-CD) precipitation->optimize Yes tolerability_study Conduct Pilot Tolerability Study (Vehicle vs. Dosed Vehicle) precipitation->tolerability_study No optimize->formulation_dev adverse_effects Adverse Effects Observed? tolerability_study->adverse_effects adverse_effects->optimize Yes proceed Proceed with Main Study adverse_effects->proceed No end End proceed->end

A decision-making workflow for selecting a suitable vehicle for this compound.

References

long-term stability of JNJ-5207852 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of JNJ-5207852 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For the dihydrochloride salt form of this compound, water is also a suitable solvent.[1]

Q2: What are the optimal storage conditions and expected stability for this compound stock solutions?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to 1 year.[2] For shorter periods, storage at -20°C is acceptable for up to one month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound stock solutions at room temperature?

A3: No, it is not recommended to store this compound stock solutions at room temperature for any significant length of time. The solid powder form of this compound dihydrochloride should be desiccated at room temperature, but once in solution, it should be stored at or below -20°C to minimize degradation.[1]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before use. To avoid this issue, consider preparing a slightly lower concentration stock solution or ensure that the solvent is anhydrous.

Q5: How does the final concentration of DMSO from my stock solution affect my cell-based assays?

A5: High concentrations of DMSO can be toxic to cells. It is best practice to ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or unexpected experimental results 1. Degradation of this compound: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C).2. Inaccurate concentration: Pipetting errors or solvent evaporation.3. Precipitation in media: Low aqueous solubility of the compound at the working concentration.1. Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock from powder. Consider verifying the integrity of your stock using the HPLC protocol below.2. Recalibrate pipettes and prepare fresh dilutions carefully.3. Lower the final concentration of this compound. Ensure the final DMSO concentration is low. Prepare the final dilution immediately before adding to the assay.
Complete loss of compound activity 1. Significant degradation: Stock solution may be old or has been mishandled.2. Incorrect compound: Vial may be mislabeled.1. Prepare a fresh stock solution from the original powder. If possible, test the activity of the new stock in a reliable positive control experiment.2. Confirm the identity of the compound through analytical methods if available (e.g., LC-MS).
Precipitate observed in stock solution vial 1. Low solubility at storage temperature. 2. Solvent hydration: Absorption of water by DMSO can reduce solubility.1. Gently warm the vial (e.g., 37°C water bath) and vortex to redissolve.2. Use anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption.

Stability of this compound Stock Solutions

The long-term stability of this compound stock solutions is critical for reproducible experimental results. The following tables summarize the recommended storage conditions based on available data.

Table 1: Storage Recommendations for this compound Powder

Form Storage Temperature Duration
Solid Powder-20°C3 years
Solid Powder4°C2 years
Dihydrochloride Salt (solid)Room Temperature (Desiccated)Not specified

Table 2: Storage Recommendations for this compound in Solvent

Solvent Storage Temperature Duration
DMSO-80°C1 year[2]
DMSO-20°C1 month

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of your specific form of this compound (free base: 316.48 g/mol ; dihydrochloride: 389.4 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure all the solid has dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in appropriate vials and store at -80°C for long-term use or -20°C for short-term use.

Protocol for Long-Term Stability Assessment by HPLC

This protocol outlines a method to assess the stability of a this compound stock solution over time.

  • Prepare Initial Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, dilute a small aliquot of the stock solution to a working concentration (e.g., 100 µM) in an appropriate mobile phase or a compatible solvent mixture.

    • Inject the diluted sample onto a C18 HPLC column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Record the chromatogram, noting the retention time and peak area of the this compound peak. This serves as your baseline.

  • Store Aliquots: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Thaw and Analyze:

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a dilution and analyze by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.

    • Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Biological Context and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

This compound is a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Activates JNJ5207852 This compound JNJ5207852->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the long-term stability of this compound stock solutions.

Stability_Workflow start Start: Prepare 10 mM This compound Stock in DMSO t0_analysis Time-Zero (T=0) Analysis by HPLC start->t0_analysis storage Aliquot and Store at: - -20°C - -80°C t0_analysis->storage timepoint Retrieve Aliquots at Time Points (1, 3, 6, 12 months) storage->timepoint hplc_analysis Analyze by HPLC timepoint->hplc_analysis data_analysis Compare Peak Area to T=0 and Check for Degradants hplc_analysis->data_analysis decision Is degradation significant? data_analysis->decision stable Stock is Stable Continue Use decision->stable No unstable Stock is Unstable Prepare Fresh Stock decision->unstable Yes

Caption: A typical experimental workflow for conducting a long-term stability study of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of JNJ-5207852 and Thioperamide: In Vivo Efficacy of Two Potent Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of two prominent histamine H3 receptor (H3R) antagonists: JNJ-5207852 and thioperamide. This analysis is supported by experimental data to inform preclinical research and development decisions.

Both this compound, a novel, non-imidazole antagonist, and thioperamide, a classic imidazole-based antagonist, target the H3R, a key presynaptic autoreceptor in the central nervous system. Blockade of this receptor enhances the release of histamine and other neurotransmitters, leading to a range of physiological effects, including increased wakefulness and potential cognitive enhancement. While both compounds act on the same target, their pharmacological profiles and in vivo efficacy exhibit notable differences.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the key quantitative data from in vivo and in vitro studies, providing a direct comparison of the potency and receptor occupancy of this compound and thioperamide.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorSpeciespKi
This compound H3Human9.24[1]
H3Rat8.90[1]
Thioperamide H3Human7.40[1]
H3Rat8.40[1]
H4Human7.1[1]

Higher pKi values indicate greater binding affinity.

Table 2: In Vivo Receptor Occupancy

CompoundAnimal ModelAdministrationED50Reference
This compound MiceSubcutaneous (s.c.)0.13 mg/kg[1][2]Barbier et al., 2004
Thioperamide MiceSubcutaneous (s.c.)2 mg/kg[1]Barbier et al., 2004

ED50 represents the dose required to achieve 50% receptor occupancy in the brain.

Table 3: In Vivo Functional Efficacy

CompoundAnimal ModelDose RangeObserved EffectsReference
This compound Mice & Rats1-10 mg/kg (s.c.)Increased wakefulness, decreased REM and slow-wave sleep.[1][2]Barbier et al., 2004
Thioperamide Mice12.5-25 mg/kg (i.p.)Increased locomotor activity.[3]Sakai et al., 1991
APP/PS1 Tg Mice5 mg/kg (i.p.)Improved cognitive impairments, reduced Aβ plaque burden.[4]Yan et al., 2021
Mice15 mg/kg (i.p.)Improved passive avoidance response.[5]Meguro et al., 1995

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (Vesicles) Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Histamine Histamine_Vesicle->Synaptic_Cleft Release H3R H3 Receptor (Autoreceptor) H3R->Histamine_Vesicle Inhibits Release Synaptic_Cleft->H3R Negative Feedback H1R H1 Receptor Synaptic_Cleft->H1R Activation H2R H2 Receptor Synaptic_Cleft->H2R Activation Effects Wakefulness, Cognition H1R->Effects H2R->Effects JNJ_5207852 This compound JNJ_5207852->H3R Antagonist Thioperamide Thioperamide Thioperamide->H3R Antagonist/ Inverse Agonist

Caption: Signaling pathway of H3R antagonists.

Experimental_Workflow cluster_occupancy Ex Vivo Receptor Occupancy cluster_sleep Sleep-Wake Cycle Analysis A1 Administer this compound or Thioperamide to animals (e.g., mice) A2 Sacrifice animals at a specific time point (e.g., 1h) A1->A2 A3 Isolate and freeze brains A2->A3 A4 Cryosection brain tissue A3->A4 A5 Incubate sections with radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) A4->A5 A6 Autoradiography and quantification of binding A5->A6 B1 Implant EEG/EMG electrodes in animals (e.g., rats) B2 Baseline sleep recording B1->B2 B3 Administer this compound or vehicle B2->B3 B4 Record EEG/EMG for several hours post-dosing B3->B4 B5 Score sleep stages (Wake, NREM, REM) B4->B5 B6 Analyze changes in sleep architecture B5->B6

Caption: Experimental workflows for key in vivo studies.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key in vivo experiments cited.

Ex Vivo H3 Receptor Occupancy Autoradiography

This experiment determines the extent to which a drug binds to its target receptor in the brain after in vivo administration.

  • Animal Model: Male Wistar rats or mice are typically used.[1]

  • Drug Administration: this compound and thioperamide are dissolved in sterile physiological saline.[1] The compounds are administered subcutaneously (s.c.) at a range of doses.[1]

  • Tissue Collection: One hour after drug administration, animals are euthanized, and their brains are rapidly removed and frozen in isopentane cooled with dry ice.[1]

  • Cryosectioning: Coronal brain sections (e.g., 20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Radioligand Binding: The brain sections are incubated with a solution containing a radiolabeled H3R ligand, such as [3H]-N-α-methylhistamine, to label the H3 receptors that are not occupied by the administered drug.

  • Autoradiography: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal. The density of the signal is inversely proportional to the receptor occupancy by the unlabeled drug.

  • Data Analysis: The images are digitized, and the radioactivity in specific brain regions is quantified. The percentage of receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated controls. The ED50 is then determined from the dose-response curve.

Sleep-Wake Cycle Analysis via EEG/EMG

This method is used to assess the effects of a compound on the states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Animal Model: Adult male Sprague-Dawley rats or mice are used.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the neck musculature.

  • Recovery and Habituation: Animals are allowed to recover from surgery for at least one week and are habituated to the recording chambers and cables.

  • Baseline Recording: Baseline EEG/EMG data is recorded for a 24-hour period to establish the normal sleep-wake pattern for each animal.

  • Drug Administration: this compound or vehicle is administered at the beginning of the light period (the normal sleep phase for rodents).[1]

  • Post-Dosing Recording: EEG and EMG signals are continuously recorded for several hours following drug administration.

  • Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) as wake, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns. The total time spent in each state is then calculated and compared between the drug-treated and vehicle-treated groups.

Discussion and Conclusion

The available data clearly indicate that this compound is a more potent and selective H3R antagonist than thioperamide. In vitro, this compound demonstrates significantly higher binding affinity for both human and rat H3 receptors.[1] This higher affinity translates to greater in vivo potency, as evidenced by its substantially lower ED50 for receptor occupancy in the mouse brain.[1]

Functionally, this compound has been shown to be effective in promoting wakefulness in both rats and mice at doses of 1-10 mg/kg.[1][2] Thioperamide also exhibits wake-promoting effects, often demonstrated through increased locomotor activity, though typically at higher doses (12.5-25 mg/kg).[3] Furthermore, studies have highlighted the potential of thioperamide in cognitive models, such as improving memory in senescence-accelerated mice and reducing amyloid pathology in a mouse model of Alzheimer's disease.[4][5]

A key difference between the two compounds lies in their selectivity. This compound is highly selective for the H3R, with negligible binding to other receptors, including the histamine H4 receptor.[1] In contrast, thioperamide also has a notable affinity for the H4 receptor, which could contribute to a more complex pharmacological profile.[1] Additionally, this compound is characterized as a neutral antagonist, while thioperamide acts as an inverse agonist.[1] This distinction may have implications for long-term treatment and potential side effects.

References

A Comparative Guide to H3 Receptor Antagonysts: Alternatives to JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its strategic position makes it a compelling target for the development of therapeutics for a range of neurological and psychiatric disorders, including narcolepsy, attention-deficit/hyperactivity disorder (ADHD), and cognitive impairments. JNJ-5207852 is a potent and selective H3 receptor antagonist that has been instrumental in preclinical research. This guide provides a comprehensive comparison of this compound with other notable H3 receptor antagonists, focusing on their pharmacological profiles, supported by experimental data and detailed methodologies.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound and its key alternatives. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative in Vitro Binding Affinities (Ki/pKi) for H3 Receptors

CompoundHuman H3 Receptor (pKi)Rat H3 Receptor (pKi)Reference(s)
This compound 9.248.9[1][2][3][4]
Pitolisant (Wakix) 8.79 (Ki = 0.16 nM)-[5][6]
Ciproxifan -9.3 (pKi from various functional assays)[7][8][9]
ABT-239 9.58.9[10][11][12]
GSK189254 9.59 - 9.908.51 - 9.17[13][14]

Table 2: Comparative in Vitro Functional Activity (IC50/pA2/EC50)

CompoundFunctional AssayPotencyReference(s)
This compound Neutral Antagonist-[1]
Pitolisant (Wakix) Inverse Agonist (cAMP)EC50 = 1.5 nM[5]
Ciproxifan Antagonist ([3H]HA release)IC50 = 9.2 nM[8]
ABT-239 Inverse Agonist-[10]
GSK189254 Inverse Agonist-[14]

Table 3: Selectivity Profile for Histamine Receptors

CompoundH1 Receptor AffinityH2 Receptor AffinityH4 Receptor AffinityReference(s)
This compound NegligibleNegligibleNegligible[1][3]
Pitolisant (Wakix) >1000-fold selective for H3>1000-fold selective for H3>1000-fold selective for H3[5]
Ciproxifan Low affinityLow affinity-[8]
ABT-239 >5000-fold selective for H3>5000-fold selective for H3>5000-fold selective for H3[10]
GSK189254 >10,000-fold selective for H3>10,000-fold selective for H3>10,000-fold selective for H3[14]

Chemical Structures

The chemical structures of this compound and its alternatives are presented below.

  • This compound: 1-[4-(3-piperidin-1-ylpropoxy)benzyl]piperidine[1][15]

  • Pitolisant: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine[6][16][17][18]

  • Ciproxifan: cyclopropyl(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone[7][9][19][20]

  • ABT-239: 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile[10][21][22]

  • GSK189254: 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide[13][23][24][25]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the H3 receptor signaling pathway and a general experimental workflow.

Figure 1: H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (H1, H2, H4 Receptors) Functional_Assay->Selectivity_Screen PK_studies Pharmacokinetic Studies (Brain Penetration) Selectivity_Screen->PK_studies PD_models Pharmacodynamic Models (e.g., Cognition, Wakefulness) PK_studies->PD_models Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Binding_Assay

Figure 2: General Experimental Workflow for H3 Antagonist Characterization.

Logical_Relationship cluster_classes Chemical Classes cluster_mechanisms Mechanism of Action H3_Antagonists H3 Receptor Antagonists Imidazole Imidazole-based (e.g., Ciproxifan) H3_Antagonists->Imidazole Non_Imidazole Non-Imidazole (e.g., this compound, Pitolisant, ABT-239, GSK189254) H3_Antagonists->Non_Imidazole Neutral_Antagonist Neutral Antagonist (e.g., this compound) H3_Antagonists->Neutral_Antagonist Inverse_Agonist Inverse Agonist (e.g., Pitolisant, Ciproxifan, ABT-239, GSK189254) H3_Antagonists->Inverse_Agonist

Figure 3: Classification of H3 Receptor Antagonists.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the H3 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity H3 receptor radioligand, such as [3H]-N-α-methylhistamine ([3H]-NAMH).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).

  • Test Compounds: Serial dilutions of the antagonist being tested.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubate the membrane preparation with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound in the assay buffer.

  • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining IC50/EC50)

This protocol describes a generalized method to assess the functional activity of H3 receptor antagonists by measuring their effect on cAMP accumulation.

1. Materials:

  • Cells: A cell line stably expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells).

  • Cell Culture Medium and Reagents.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compounds: Serial dilutions of the antagonist being tested.

  • cAMP Detection Kit: e.g., an ELISA-based or HTRF-based kit.

2. Procedure:

  • Seed the cells in a multi-well plate and grow to an appropriate confluency.

  • Pre-incubate the cells with various concentrations of the test compound in the assay buffer.

  • Stimulate the cells with a fixed concentration of the H3 receptor agonist (typically its EC80) in the presence of forskolin.

  • Include control wells for basal cAMP levels (no agonist or antagonist), agonist-stimulated cAMP levels, and forskolin-stimulated cAMP levels.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

  • For inverse agonists, which reduce basal cAMP levels, determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).

  • Calculate the pA2 value for competitive antagonists using a Schild plot analysis if multiple agonist concentrations are tested.

Conclusion

This compound is a potent and selective non-imidazole H3 receptor neutral antagonist. The alternatives discussed, including the approved drug Pitolisant (Wakix), as well as the research compounds Ciproxifan, ABT-239, and GSK189254, offer a range of potencies, selectivities, and mechanisms of action (inverse agonism). The choice of an appropriate H3 receptor antagonist for a particular research application will depend on the specific experimental goals, such as the desired in vivo efficacy profile, the need for a neutral antagonist versus an inverse agonist, and the required selectivity over other receptors. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design robust experiments in the exciting and evolving field of H3 receptor pharmacology.

References

A Comparative Guide to Validating JNJ-5207852 Binding Specificity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of the novel histamine H3 receptor antagonist, JNJ-5207852, with other alternative compounds. The information presented is supported by experimental data from publicly available research, offering a comprehensive resource for validating binding specificity assays.

Introduction

This compound is a potent and selective, non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] The H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3] As such, H3R antagonists are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. Validating the binding specificity of a compound like this compound is a critical step in its preclinical development to ensure its on-target effects and minimize potential off-target liabilities.

This guide compares the binding affinity and selectivity of this compound with other well-characterized H3R antagonists, including thioperamide, ciproxifan, ABT-239, and pitolisant.

Comparative Binding Affinity

The binding affinity of a compound for its target receptor is a key indicator of its potency. This is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest. The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundHuman H3R pKiRat H3R pKiFunctional Activity
This compound 9.24[1][2]8.90[1][2]Neutral Antagonist[1]
Thioperamide7.40[1]8.40[1]Inverse Agonist
Ciproxifan9.3[4]~9.27 (mouse)[5]Inverse Agonist[6][7]
ABT-2399.5[8][9]8.9[8][9][10]Inverse Agonist
Pitolisant~9.8 (Ki of 0.16 nM)[11][12]-Inverse Agonist[12]

Binding Specificity and Selectivity

Beyond high affinity for the target receptor, a desirable drug candidate should exhibit high selectivity, with minimal binding to other receptors that could lead to off-target effects. The selectivity of this compound has been demonstrated to be superior to older antagonists like thioperamide.

  • This compound: Shows negligible binding to other histamine receptor subtypes (H1, H2, H4) and a panel of other GPCRs, ion channels, and transporters at a concentration of 1 µM.[13]

  • Thioperamide: In addition to its H3R activity, it also shows affinity for the H4 receptor.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the binding characteristics of H3R antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the recombinant human or rat H3 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).[14][15]

  • Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • Membrane preparation.

    • A fixed concentration of a radioligand with high affinity for the H3 receptor, such as [3H]-Nα-methylhistamine.[14][15]

    • A range of concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).

  • Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., (R)-(-)-α-Methylhistamine).[14]

3. Incubation and Filtration:

  • The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[15]

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique is used to visualize the anatomical distribution of receptor binding within tissue sections. It is a powerful tool for confirming the specificity of a radiolabeled compound in a more physiologically relevant context.

1. Brain Section Preparation:

  • Brains from experimental animals (e.g., wild-type and H3R knockout mice) are rapidly removed, frozen, and sliced into thin sections (e.g., 10-20 µm) using a cryostat.[16]

  • The sections are thaw-mounted onto microscope slides.

2. Incubation:

  • The brain sections are incubated with a solution containing a radiolabeled H3R ligand (e.g., [3H]-JNJ-5207852 or [3H]-Nα-methylhistamine).[1][17]

  • To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled H3R antagonist.[16]

3. Washing and Drying:

  • After incubation, the slides are washed in cold buffer to remove unbound radioligand and then dried.

4. Imaging:

  • The slides are exposed to a phosphor-imaging plate or film.[16]

  • The resulting image shows the distribution and density of the radioligand binding sites in the brain sections.

5. Analysis:

  • The specificity of binding is confirmed by observing a high signal in H3R-rich brain regions in wild-type animals and a lack of specific signal in H3R knockout animals.[1]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for validating binding specificity.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Histamine Histamine Histamine->H3R Binds Downstream Downstream Effects (e.g., Inhibition of Neurotransmitter Release) cAMP->Downstream Modulates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_autorad In Vitro Autoradiography Membrane_Prep 1. Membrane Preparation (H3R-expressing cells or brain tissue) Binding 2. Binding Reaction (Membranes + Radioligand + Competitor) Membrane_Prep->Binding Filtration 3. Filtration & Washing Binding->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis_RBA 5. Data Analysis (pKi determination) Counting->Analysis_RBA End Validation Complete Analysis_RBA->End Slicing 1. Brain Sectioning (Wild-type vs. H3R KO) Incubation 2. Incubation with Radioligand Slicing->Incubation Washing 3. Washing & Drying Incubation->Washing Imaging 4. Imaging (Phosphorimaging/Film) Washing->Imaging Analysis_Auto 5. Specificity Confirmation Imaging->Analysis_Auto Analysis_Auto->End Start Start Validation Start->Membrane_Prep Start->Slicing

Caption: Experimental Workflow for Binding Specificity Validation.

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist with a binding profile that is superior to older compounds like thioperamide. The validation of its binding specificity relies on well-established in vitro techniques, primarily radioligand binding assays and in vitro autoradiography. By following detailed experimental protocols and comparing the results to known reference compounds, researchers can confidently assess the on-target activity of this compound and other novel H3R antagonists. This guide provides a foundational framework for these critical validation studies in the drug development process.

References

JNJ-5207852 comparative analysis with other nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279 (erroneously referred to as JNJ-5207852), against established nootropics. The document focuses on the mechanism of action, preclinical and clinical data related to cognitive enhancement, and detailed experimental protocols.

Introduction to JNJ-42165279 and Nootropic Comparators

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous signaling lipids in the brain and periphery.[1][2] While primarily investigated for anxiety, depression, and autism spectrum disorder, the modulation of the endocannabinoid system by FAAH inhibitors has shown potential for cognitive enhancement in preclinical studies.[5][6]

This guide compares JNJ-42165279 with four distinct classes of nootropic agents:

  • Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease that enhances cholinergic neurotransmission.

  • Piracetam: A member of the racetam family, believed to modulate cholinergic and glutamatergic neurotransmission and improve cell membrane fluidity.

  • Modafinil: A wakefulness-promoting agent that influences dopamine, norepinephrine, and other neurotransmitter systems.

  • Ampakines: Positive allosteric modulators of AMPA receptors, which enhance glutamatergic signaling and long-term potentiation (LTP).

Mechanism of Action

The primary mechanism of action for each compound is summarized below, with signaling pathway diagrams generated using Graphviz.

JNJ-42165279: FAAH Inhibition

JNJ-42165279 covalently but reversibly binds to the catalytic serine residue of the FAAH enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[1][3] The resulting elevation of anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other targets like TRPV1 channels. This modulation of the endocannabinoid system is thought to influence synaptic plasticity, neuroinflammation, and neuronal excitability.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug CB1 CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid JNJ JNJ-42165279 JNJ->FAAH Inhibition

FAAH Inhibition by JNJ-42165279
Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, leading to enhanced cholinergic signaling at muscarinic and nicotinic receptors, which are crucial for learning and memory.

Acetylcholine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE ACh->AChE Degradation ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Choline Choline + Acetate AChE->Choline Donepezil Donepezil Donepezil->AChE Inhibition

Acetylcholinesterase Inhibition by Donepezil
Piracetam: Multi-modal Action

The exact mechanism of Piracetam is not fully elucidated, but it is believed to act through multiple pathways. It is thought to enhance the function of acetylcholine and glutamate neurotransmitter systems and to increase the fluidity of neuronal cell membranes, which may improve the efficiency of neurotransmitter receptors and ion channels.

Piracetam_Pathway cluster_effects Postulated Effects Piracetam Piracetam Membrane ↑ Membrane Fluidity Piracetam->Membrane ACh ↑ ACh Function Piracetam->ACh Glutamate ↑ Glutamate Function Piracetam->Glutamate Cognitive Cognitive Enhancement Membrane->Cognitive Improved Receptor Function ACh->Cognitive Enhanced Cholinergic Signaling Glutamate->Cognitive Enhanced Glutamatergic Signaling

Postulated Mechanisms of Piracetam
Modafinil: Dopaminergic and Noradrenergic Modulation

Modafinil's primary mechanism is thought to involve the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the prefrontal cortex. It also increases norepinephrine and histamine levels and has effects on the serotonin and GABA systems. This complex neurochemical profile contributes to its wakefulness-promoting and cognitive-enhancing effects.

Modafinil_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug DA_Vesicle Dopamine Vesicle DA Dopamine (DA) DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Modafinil Modafinil Modafinil->DAT Inhibition Ampakine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binding ↑ Na+/Ca2+ Influx ↑ Na+/Ca2+ Influx AMPA_Receptor->↑ Na+/Ca2+ Influx Enhanced Current Ampakine Ampakine Ampakine->AMPA_Receptor Positive Allosteric Modulation Morris_Water_Maze_Workflow Start Start Habituation Habituation (Free Swim) Start->Habituation Acquisition Acquisition Trials (Multiple Days) Habituation->Acquisition Probe Probe Trial (Platform Removed) Acquisition->Probe Data Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) Probe->Data End End Data->End Novel_Object_Recognition_Workflow Start Start Habituation Habituation (Empty Arena) Start->Habituation Familiarization Familiarization (T1) (Two Identical Objects) Habituation->Familiarization Retention Retention Interval Familiarization->Retention Test Test (T2) (One Familiar, One Novel Object) Retention->Test Data Data Analysis (Discrimination Index) Test->Data End End Data->End Radial_Arm_Maze_Workflow Start Start Habituation Habituation & Pre-training Start->Habituation Task Working/Reference Memory Task Habituation->Task Data Data Analysis (Working & Reference Memory Errors) Task->Data End End Data->End

References

JNJ-5207852: A Comparative Analysis of Antagonist versus Inverse Agonist Activity at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a detailed comparison of the antagonist and potential inverse agonist activity of JNJ-5207852, a potent and selective ligand for the histamine H3 receptor. Experimental data and methodologies are presented to offer a clear, evidence-based perspective on its classification as a neutral antagonist.

Distinguishing Neutral Antagonists from Inverse Agonists

At G-protein coupled receptors (GPCRs) that exhibit constitutive activity (a basal level of signaling in the absence of an agonist), the distinction between a neutral antagonist and an inverse agonist is critical. A neutral antagonist binds to the receptor and prevents an agonist from binding and eliciting a response, but it does not affect the receptor's basal activity. In contrast, an inverse agonist not only blocks the action of an agonist but also reduces the constitutive activity of the receptor, producing an effect opposite to that of an agonist.

This compound: Characterization as a Neutral Antagonist

This compound is a non-imidazole compound with high affinity for both human and rat histamine H3 receptors.[1][2] Extensive research has classified this compound as a potent and selective H3 receptor antagonist with wake-promoting effects.[1][2][3] The key evidence supporting its classification as a neutral antagonist rather than an inverse agonist comes from binding assays designed to assess the ligand's affinity for different conformational states of the receptor.[1]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the histamine H3 receptor.

ParameterSpeciesValueReference
pKiHuman H3 Receptor9.24 ± 0.21[1]
pKiRat H3 Receptor8.90 ± 0.17[1]
Ki Ratio (without GppNHp/NaCl vs. with GppNHp/NaCl)-1.25[1]

The Ki ratio is a critical piece of data. A ratio around 1 suggests that the ligand's affinity is not significantly affected by the coupling state of the receptor, which is characteristic of a neutral antagonist. In contrast, an inverse agonist would be expected to have a higher affinity for the uncoupled state of the receptor, resulting in a Ki ratio greater than 2.[1]

Experimental Protocols

The determination of this compound as a neutral antagonist was primarily based on a modified radioligand binding assay, as direct functional measurement of inverse agonism was challenging due to the low and inconsistent constitutive activity of the H3 receptor in the cell-based systems used.[1]

Radioligand Binding Assay to Differentiate Neutral Antagonism from Inverse Agonism

Objective: To determine the binding affinity (Ki) of this compound to the histamine H3 receptor in both a coupled and uncoupled state to infer its functional activity.

Materials:

  • Cell membranes expressing the histamine H3 receptor.

  • Radioligand (e.g., ³H-N-α-methylhistamine).

  • This compound (unlabeled).

  • Assay buffer (e.g., Tris-HCl).

  • Guanosine 5'-[β,γ-imido]triphosphate (GppNHp) and NaCl to uncouple the receptor from the G-protein.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the histamine H3 receptor.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Perform two sets of experiments:

      • Condition 1 (Coupled State): Conduct the assay in the standard assay buffer.

      • Condition 2 (Uncoupled State): Conduct the assay in the presence of high concentrations of GppNHp and NaCl. These agents disrupt the interaction between the GPCR and its G-protein, favoring the uncoupled state of the receptor.

  • Incubation and Termination: Incubate the reaction mixtures to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for both conditions.

    • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

    • Calculate the Ki ratio: Ki (in the presence of GppNHp/NaCl) / Ki (in the absence of GppNHp/NaCl).

Interpretation:

  • Ki Ratio ≈ 1: Indicates a neutral antagonist, as its affinity is not significantly altered by the receptor's coupling state.

  • Ki Ratio > 2: Suggests an inverse agonist, which preferentially binds to the uncoupled receptor state.

  • Ki Ratio < 1: Suggests an agonist, which has a higher affinity for the coupled receptor state.

The experimental finding that this compound has a Ki ratio of 1.25 strongly supports its classification as a neutral antagonist at the histamine H3 receptor.[1]

Visualizations

Histamine H3 Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (α, β, γ subunits) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates JNJ_5207852 This compound (Neutral Antagonist) JNJ_5207852->H3R Binds & Blocks Agonist Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Signaling pathway of the Gi-coupled histamine H3 receptor.

Experimental Workflow to Differentiate Antagonist from Inverse Agonist

experimental_workflow cluster_results Interpretation start Start: Characterize Ligand Activity assay Radioligand Binding Assay (H3 Receptor Membranes) start->assay condition1 Condition 1: No GppNHp/NaCl (Coupled State) assay->condition1 condition2 Condition 2: + GppNHp/NaCl (Uncoupled State) assay->condition2 calc_ki1 Calculate Ki (Coupled) condition1->calc_ki1 calc_ki2 Calculate Ki (Uncoupled) condition2->calc_ki2 calc_ratio Calculate Ki Ratio (Uncoupled / Coupled) calc_ki1->calc_ratio calc_ki2->calc_ratio result1 Ratio ≈ 1 Neutral Antagonist calc_ratio->result1 This compound (Ratio = 1.25) result2 Ratio > 2 Inverse Agonist calc_ratio->result2 result3 Ratio < 1 Agonist calc_ratio->result3

Caption: Workflow for determining ligand activity using binding assays.

References

A Head-to-Head Showdown: In Vivo Potency of JNJ-5207852 vs. ABT-239

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of histamine H3 receptor (H3R) antagonists, a critical evaluation of in vivo potency is paramount. This guide provides a comprehensive comparison of two prominent non-imidazole H3R antagonists, JNJ-5207852 and ABT-239, focusing on their performance in preclinical in vivo models. The data presented is compiled from various independent studies, offering a valuable resource for informed decision-making in neuroscience research.

This comparison guide synthesizes available data on the in vivo potency of this compound and ABT-239, presenting key findings in a structured format for ease of comparison. While a direct head-to-head study in the same behavioral paradigm is not publicly available, this guide collates and analyzes data from separate, yet comparable, preclinical studies to offer valuable insights into their relative efficacy.

At a Glance: Key In Vivo Potency Parameters

The following tables summarize the core in vitro and in vivo pharmacological data for this compound and ABT-239, providing a quantitative foundation for their comparison.

Table 1: In Vitro Receptor Binding Affinity

CompoundSpeciesReceptorpKi
This compound HumanH39.24[1][2]
RatH38.9[1][2]
ABT-239 HumanH39.4[3]
RatH38.9[3]

Table 2: Ex Vivo Receptor Occupancy

CompoundSpeciesED50 (mg/kg, s.c.)Reference
This compound Mouse0.13[1][4]
ABT-239 Rat0.15[1]

Table 3: In Vivo Efficacy in Behavioral Models

CompoundSpeciesBehavioral ModelEffective Dose Range (mg/kg)Route of AdministrationObserved Effect
This compound Rat, MouseWakefulness1 - 10s.c.Increased wakefulness, decreased REM and slow-wave sleep[1][3][4][5]
ABT-239 RatInhibitory Avoidance0.1 - 1.0i.p.Improved acquisition of inhibitory avoidance[6]
RatSocial Memory0.01 - 0.3i.p.Improved social memory[6]
MouseDipsogenia (R-α-methylhistamine-induced)0.3 - 1.0i.p.Attenuation of dipsogenia response

Mechanism of Action: Modulating Histamine Signaling

Both this compound and ABT-239 exert their effects by acting as antagonists at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. By blocking the inhibitory action of these receptors, they enhance the release of neurotransmitters such as histamine, acetylcholine, and dopamine in key brain regions associated with wakefulness, cognition, and attention.[7] ABT-239 has also been characterized as an inverse agonist, meaning it can reduce the basal activity of the H3 receptor in the absence of an agonist.

Histamine_H3_Receptor_Signaling_Pathway Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R activates H3R_Antagonist This compound / ABT-239 H3R_Antagonist->H3R blocks G_protein Gi/o Protein H3R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) PKA->Neurotransmitter_Release inhibits

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Ex Vivo Receptor Occupancy Assay

This assay is crucial for determining the in vivo target engagement of a drug candidate.

Ex_Vivo_Receptor_Occupancy_Workflow Ex Vivo Receptor Occupancy Workflow Administer_Compound Administer Test Compound (this compound or ABT-239) to Rodent Wait Allow for Drug Distribution (e.g., 1 hour) Administer_Compound->Wait Sacrifice Euthanize Animal and Extract Brain Wait->Sacrifice Section_Brain Cryosection Brain Tissue Sacrifice->Section_Brain Incubate Incubate Sections with Radiolabeled H3R Ligand (e.g., [3H]-N-α-methylhistamine) Section_Brain->Incubate Wash Wash to Remove Unbound Radioligand Incubate->Wash Image Autoradiography or Scintillation Counting Wash->Image Analyze Quantify Receptor Occupancy (Compare to Vehicle Control) Image->Analyze

Ex Vivo Receptor Occupancy Workflow

Protocol Details:

  • Animal Dosing: Male rodents (mice or rats) are administered the test compound (this compound or ABT-239) or vehicle via a specified route (e.g., subcutaneous, intraperitoneal).

  • Drug Distribution: A predetermined time is allowed for the drug to distribute to the brain.

  • Tissue Collection: Animals are euthanized, and their brains are rapidly removed and frozen.

  • Cryosectioning: Coronal or sagittal brain sections are prepared using a cryostat.

  • Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled H3 receptor ligand.

  • Washing: Sections are washed to remove any unbound radioligand.

  • Detection: The amount of bound radioligand is quantified using autoradiography or liquid scintillation counting.

  • Data Analysis: The specific binding in the drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses, from which an ED50 value is determined.

Rat Inhibitory Avoidance Test

This test assesses learning and memory.

Inhibitory_Avoidance_Workflow Inhibitory Avoidance Workflow Administer_Compound Administer Test Compound or Vehicle to Rat Training_Phase Place Rat in Light Compartment of Two-Chamber Apparatus Administer_Compound->Training_Phase Crossover Rat Crosses to Dark Compartment Training_Phase->Crossover Footshock Deliver Mild Footshock Crossover->Footshock Retention_Interval Retention Interval (e.g., 24 hours) Footshock->Retention_Interval Testing_Phase Place Rat in Light Compartment Retention_Interval->Testing_Phase Measure_Latency Measure Latency to Enter Dark Compartment Testing_Phase->Measure_Latency

Inhibitory Avoidance Workflow

Protocol Details:

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Training: The rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.

  • Drug Administration: The test compound or vehicle is administered before the training session.

  • Retention Test: After a retention interval (typically 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.

Rat Social Memory Test

This test evaluates short-term social recognition memory.

Social_Memory_Workflow Rat Social Memory Workflow Administer_Compound Administer Test Compound or Vehicle to Adult Rat Acclimatization Acclimatize Adult Rat to Test Arena Administer_Compound->Acclimatization Initial_Exposure Introduce Juvenile Rat (Social Stimulus 1) Acclimatization->Initial_Exposure Measure_Interaction_1 Measure Investigation Time Initial_Exposure->Measure_Interaction_1 Inter-Trial_Interval Inter-Trial Interval Measure_Interaction_1->Inter-Trial_Interval Second_Exposure Re-introduce the Same Juvenile Rat (Familiar Social Stimulus) Inter-Trial_Interval->Second_Exposure Measure_Interaction_2 Measure Investigation Time Second_Exposure->Measure_Interaction_2

Rat Social Memory Workflow

Protocol Details:

  • Habituation: An adult rat is habituated to a testing cage.

  • First Exposure: A juvenile rat is introduced into the cage for a short period, and the time the adult rat spends investigating the juvenile is recorded.

  • Drug Administration: The test compound or vehicle is administered before the first exposure.

  • Second Exposure: After a specific interval, the same juvenile rat is reintroduced, and the investigation time is measured again. A decrease in investigation time during the second exposure indicates that the adult rat remembers the juvenile. An attenuation of this decrease suggests impaired social memory.

In Vivo Potency Comparison

Based on the available data, both this compound and ABT-239 are potent, brain-penetrant H3R antagonists.

In terms of in vivo target engagement , as measured by ex vivo receptor occupancy, both compounds exhibit high potency with very similar ED50 values (0.13 mg/kg for this compound in mice and 0.15 mg/kg for ABT-239 in rats).[1][4] This suggests that both compounds effectively reach and bind to H3 receptors in the brain at low doses.

Regarding their functional in vivo effects , this compound has been shown to be effective in promoting wakefulness in both rats and mice at doses ranging from 1 to 10 mg/kg (s.c.).[1][3][4][5] ABT-239 has demonstrated pro-cognitive effects in rats at doses as low as 0.01 mg/kg (i.p.) in the social memory test and between 0.1 and 1.0 mg/kg (i.p.) in the inhibitory avoidance task.[6] In a model of H3R agonist-induced dipsogenia in mice, ABT-239 was effective at doses of 0.3 and 1.0 mg/kg (i.p.).

A direct comparison of potency is challenging due to the different behavioral endpoints and routes of administration used in these studies. However, the data suggest that both compounds are highly potent in vivo. ABT-239 appears to be particularly potent in cognitive models, showing effects at very low doses. This compound demonstrates robust wake-promoting effects at slightly higher, yet still low, doses.

Conclusion

References

Scrutinizing the Cognitive Effects of JNJ-5207852: A Comparative Guide Amidst Limited Reproducibility Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of cognitive enhancers is paramount. This guide provides a comparative analysis of JNJ-5207852, a histamine H3 receptor antagonist, in the context of cognitive enhancement. A notable scarcity of publicly available data on the reproducibility of its cognitive effects necessitates a broader examination of its established pharmacological profile and a comparison with other compounds targeting similar neural pathways.

This compound is a potent and selective histamine H3 receptor antagonist.[1] Preclinical studies have primarily focused on its wake-promoting properties, with limited specific research published on its direct cognitive-enhancing effects in domains such as memory and executive function. This guide will synthesize the available information on this compound and provide a comparative context with other cognitive enhancers, alongside detailed experimental protocols relevant to its study.

Comparative Analysis of this compound and Alternative Cognitive Enhancers

Due to the limited data on the specific cognitive effects of this compound, a direct comparison of its cognitive enhancement profile with other nootropics is challenging. The available preclinical data for this compound primarily details its potent wake-promoting effects. In contrast, other histamine H3 receptor antagonists have been more extensively studied for their pro-cognitive effects. The following tables summarize the available data for this compound and provide a general comparison with other classes of cognitive enhancers.

Table 1: Quantitative Data on this compound Effects (Primarily Wakefulness)

ParameterSpeciesDosageRoute of AdministrationKey FindingSource
WakefulnessRat1-10 mg/kgSubcutaneous (s.c.)Dose-dependent increase in time spent awake.[1]
REM SleepRat1-10 mg/kgSubcutaneous (s.c.)Decrease in REM sleep.[1]
Slow-Wave SleepRat1-10 mg/kgSubcutaneous (s.c.)Decrease in slow-wave sleep.[1]
WakefulnessMouse10 mg/kgSubcutaneous (s.c.)Increased time spent awake.[1]
Locomotor ActivityRatUp to 30 mg/kgSubcutaneous (s.c.)No significant change in locomotor activity.[1]

Table 2: General Comparison of Cognitive Enhancer Classes

ClassMechanism of ActionExamplesReported Cognitive Effects
Histamine H3 Receptor Antagonists Blocks presynaptic H3 autoreceptors, increasing histamine and other neurotransmitter (e.g., acetylcholine, dopamine) release.This compound, Pitolisant, GSK189254Wakefulness, potential for improved attention, learning, and memory.
Acetylcholinesterase Inhibitors Increases acetylcholine levels in the synaptic cleft.Donepezil, RivastigmineImproved memory and attention, primarily in Alzheimer's disease.
NMDA Receptor Modulators Modulates glutamate neurotransmission.Memantine, NoopeptPotential improvements in memory and learning.
Ampakines Positive allosteric modulators of AMPA receptors.Aniracetam, PiracetamMay enhance synaptic plasticity, learning, and memory.
Dopamine Reuptake Inhibitors Increases dopamine levels in the synaptic cleft.Methylphenidate, ModafinilImproved attention, focus, and wakefulness.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for the assessment of wakefulness as used in studies with this compound, and standardized protocols for common cognitive tests that would be appropriate for evaluating its cognitive effects.

Protocol 1: Assessment of Wakefulness in Rodents (as applied to this compound)
  • Animals: Male Sprague-Dawley rats.

  • Surgery and Housing: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. After recovery, they are individually housed in recording chambers with a controlled light-dark cycle and ad libitum access to food and water.

  • Data Acquisition: EEG and EMG signals are continuously recorded and digitized. The sleep-wake states (wakefulness, REM sleep, slow-wave sleep) are scored automatically or manually based on the EEG and EMG patterns.

  • Procedure:

    • A baseline recording of at least 60 minutes is established.

    • This compound or vehicle is administered subcutaneously at doses ranging from 1 to 10 mg/kg.

    • EEG and EMG are recorded for a subsequent period (e.g., 90 minutes or longer) to assess changes in sleep-wake architecture.

  • Data Analysis: The total time spent in each state (wakefulness, REM, slow-wave sleep) is calculated and compared between the this compound and vehicle-treated groups.

Protocol 2: Novel Object Recognition (NOR) Test (Standardized Protocol)
  • Apparatus: A square open-field arena.

  • Objects: Two sets of identical objects and one novel object, all of which are of similar size and cannot be easily displaced by the animal.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).

    • Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.

Protocol 3: Morris Water Maze (MWM) Test (Standardized Protocol)
  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Spatial Learning): The animal is released from different starting positions around the edge of the pool and must find the hidden platform. This is repeated for several trials over multiple days. The location of the platform remains constant.

    • Probe Trial (Memory Retention): After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).

  • Data Analysis: Key metrics include the escape latency (time to find the platform) during the acquisition phase, the path length taken, and the time spent in the target quadrant (where the platform was previously located) during the probe trial.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the research.

Histamine H3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_drug Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine in Vesicles Histidine->Histamine_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft Histamine_Vesicle->Synaptic_Cleft Release H1_H2_Receptors Postsynaptic H1/H2 Receptors Synaptic_Cleft->H1_H2_Receptors Activates H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Vesicle Inhibits Release (-) JNJ5207852 This compound JNJ5207852->H3_Autoreceptor Antagonizes Cognitive_Effects Enhanced Alertness & Cognitive Function H1_H2_Receptors->Cognitive_Effects Leads to

Caption: Histamine H3 Receptor Antagonism by this compound.

Preclinical Cognitive Assessment Workflow cluster_tests Cognitive Assessment Battery Animal_Model Select Animal Model (e.g., Rats, Mice) Drug_Admin Administer this compound or Vehicle Control Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing NOR Novel Object Recognition (Memory) Behavioral_Testing->NOR MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM Attention_Task Attentional Set-Shifting (Executive Function) Behavioral_Testing->Attention_Task Data_Analysis Data Analysis and Statistical Comparison Conclusion Conclusion on Cognitive Effects Data_Analysis->Conclusion NOR->Data_Analysis MWM->Data_Analysis Attention_Task->Data_Analysis

Caption: Workflow for Preclinical Cognitive Assessment.

Conclusion

While this compound shows clear and reproducible effects on wakefulness in preclinical models, a significant gap exists in the publicly available literature regarding the reproducibility of its cognitive-enhancing effects. The primary mechanism of action, histamine H3 receptor antagonism, is a promising target for cognitive enhancement, as it modulates the release of several key neurotransmitters involved in learning and memory. However, without specific, replicated data from well-established cognitive paradigms, the full potential of this compound as a cognitive enhancer remains to be fully characterized. Future research should focus on rigorous, head-to-head comparative studies with other nootropics and the publication of detailed results from a battery of cognitive tests to establish a more complete and reproducible profile of its effects.

References

A Cross-Study Comparison of JNJ-5207852: A Preclinical Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist. The performance of this compound is compared with thioperamide, a standard research tool and another histamine H3 receptor antagonist, and JNJ-17216498, a structurally related compound that advanced to clinical trials. This document synthesizes available data to offer a clear perspective on the pharmacological profile of this compound.

Executive Summary

This compound is a potent and selective histamine H3 receptor antagonist with demonstrated wake-promoting effects in preclinical models. It exhibits high affinity for both rat and human H3 receptors and readily penetrates the brain. While it showed promising preclinical efficacy, this compound did not proceed to clinical development due to unfavorable pharmacokinetic characteristics. Its analogue, JNJ-17216498, was advanced to Phase II clinical trials for the treatment of narcolepsy, suggesting the potential of this chemical series. Thioperamide, a widely used research tool, serves as a benchmark for the preclinical activity of H3 receptor antagonists. This guide presents a side-by-side comparison of the available data for these three compounds.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetSpeciespKiKi (nM)Reference
This compound Histamine H3 ReceptorHuman9.240.57[1][2]
Histamine H3 ReceptorRat8.91.26[1][2]
Thioperamide Histamine H3 ReceptorRat~8.9~1.26[3]
JNJ-17216498 Histamine H3 Receptor-N/AN/A-

N/A: Data not publicly available in the searched literature.

Table 2: In Vivo Preclinical Efficacy - Wake-Promoting Effects
CompoundSpeciesDosingRoutePrimary EffectReference
This compound Rat, Mouse1-10 mg/kgs.c.Increased wakefulness, decreased REM and slow-wave sleep.[1][2][1][2]
Thioperamide Mouse10 mg/kgi.p.Increased locomotor activity.[4]
Rat1-4 mg/kgi.p.Increased wakefulness, decreased slow-wave and REM sleep.[5]
JNJ-17216498 ---N/A-

N/A: Data not publicly available in the searched literature. JNJ-17216498 was evaluated in a Phase II clinical trial for narcolepsy.

Table 3: Clinical Development Status
CompoundIndicationHighest Phase of DevelopmentReason for Discontinuation (if applicable)Reference
This compound Not pursued clinicallyPreclinicalPoor pharmacokinetic characteristics.[6]
Thioperamide Research toolPreclinical-
JNJ-17216498 NarcolepsyPhase IIN/A[6]

N/A: Reason for discontinuation not publicly available.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of histamine H3 receptor antagonists and a typical experimental workflow for assessing wake-promoting effects in preclinical models.

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Experimental Workflow for Assessing Wake-Promoting Effects Experimental Workflow for Assessing Wake-Promoting Effects animal_model Rodent Model (Rat or Mouse) surgery Surgical Implantation of EEG/EMG Electrodes animal_model->surgery recovery Post-Surgical Recovery Period surgery->recovery baseline Baseline EEG/EMG Recording (24h) recovery->baseline dosing Compound Administration (e.g., this compound, Vehicle) baseline->dosing post_dosing Post-Dosing EEG/EMG Recording (e.g., 6-24h) dosing->post_dosing data_analysis Sleep-Wake State Scoring & Analysis post_dosing->data_analysis results Quantification of Time Spent in Wake, NREM, & REM Sleep data_analysis->results

Caption: A typical workflow for evaluating the effects of a compound on sleep-wake architecture in rodents.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, primarily based on the work by Barbier et al., 2004.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for histamine H3 receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from cells stably expressing either human or rat histamine H3 receptors.

    • Radioligand Binding: Competition binding assays were performed using a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) that binds to the H3 receptor.

    • Incubation: The cell membranes were incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Detection: The amount of radioactivity bound to the membranes was measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Assessment of Wake-Promoting Effects (EEG/EMG Recordings)
  • Objective: To evaluate the effect of this compound on sleep-wake states in rodents.

  • Methodology:

    • Animal Model: Male Wistar rats or C57BL/6J mice were used.

    • Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the neck musculature.

    • Recovery: Animals were allowed to recover from surgery for at least one week.

    • Habituation: Animals were habituated to the recording chambers and tethered recording cables.

    • Baseline Recording: Baseline sleep-wake patterns were recorded for 24 hours before drug administration.

    • Compound Administration: this compound or vehicle was administered subcutaneously (s.c.) at the beginning of the light period.

    • Post-Dosing Recording: EEG and EMG signals were continuously recorded for a defined period (e.g., 6 or 24 hours) after dosing.

    • Data Analysis: The recorded signals were scored in epochs (e.g., 10 or 30 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics. The total time spent in each state was quantified and compared between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with clear wake-promoting effects in preclinical models. Its high in vitro affinity for the H3 receptor translates to in vivo efficacy in rodent models of sleep-wake regulation. While its development was halted due to pharmacokinetic issues, the progression of the related compound, JNJ-17216498, to clinical trials underscores the therapeutic potential of targeting the histamine H3 receptor for disorders of hypersomnolence. The data presented in this guide provides a valuable comparative resource for researchers in the field of sleep and CNS drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JNJ-5207852, a selective and potent histamine H3 receptor (H3R) antagonist. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research purposes only and is not for human or veterinary use.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or accidental ingestion. The following PPE is mandatory:

PPE CategorySpecific RecommendationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.To prevent inhalation of the compound, especially in powder form.

Handling and Operational Plan

2.1. Engineering Controls

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering the bench with absorbent, disposable material.

  • Weighing (for solid form):

    • Perform all weighing operations within a chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If heating is required for dissolution, use a controlled heating source such as a water bath within the fume hood.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after use.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

  • Waste Categorization: All materials contaminated with this compound, including gloves, absorbent paper, and empty containers, should be treated as chemical waste.

  • Collection:

    • Collect solid waste in a dedicated, clearly labeled, and sealed waste container.

    • Collect liquid waste in a separate, labeled, and sealed container compatible with the solvents used.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

Emergency ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate Proceed to cleanup dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-5207852
Reactant of Route 2
Reactant of Route 2
JNJ-5207852

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.